molecular formula C13H25NO4 B558651 N-Boc-8-amino-octanoic acid CAS No. 30100-16-4

N-Boc-8-amino-octanoic acid

Número de catálogo: B558651
Número CAS: 30100-16-4
Peso molecular: 259.34 g/mol
Clave InChI: FPRZYWCRQHFPSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Boc-8-amino-octanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-8-Aoc-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRZYWCRQHFPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338080
Record name Boc-8-Aoc-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30100-16-4
Record name 8-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30100-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-8-Aoc-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-{[(tert-butoxy)carbonyl]amino}octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-8-amino-octanoic Acid: Physicochemical Properties and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-8-amino-octanoic acid is a bifunctional molecule featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group, separated by an eight-carbon alkyl chain. This unique structure imparts a combination of hydrophobicity from the octanoic acid chain and the Boc group, with the potential for covalent modification at both termini after deprotection. These characteristics make it a versatile building block in the field of drug delivery, where it is utilized as a linker for bioconjugation, a component of nanoparticle-based drug delivery systems, and a permeation enhancer.[1] Its role in peptide synthesis and the development of bioactive peptides further underscores its importance in pharmaceutical research.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound and details its applications and relevant experimental protocols in drug delivery.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its function in drug delivery systems, influencing its solubility, stability, and interactions with biological systems. A summary of its key properties is presented in the table below. For comparative purposes, properties of the parent compound, 8-aminooctanoic acid, are also included where available.

PropertyThis compound8-Aminooctanoic acidReference
Molecular Formula C13H25NO4C8H17NO2[1][2]
Molecular Weight 259.34 g/mol 159.23 g/mol [1][2]
Appearance White amorphous powderCrystalline Powder[1][3]
Melting Point 56-59 °C194 °C (decomposes)
Boiling Point 406.0 ± 28.0 °C at 760 mmHg286.0 ± 23.0 °C (Predicted)[3]
Solubility Soluble in organic solvents.Soluble in water.[1][3][4][5]
pKa (Predicted) Not explicitly found4.76 ± 0.10[3]
LogP (Predicted) 2.61.3703[6][7]
Topological Polar Surface Area 75.6 Ų63.32 Ų[6][7]
Hydrogen Bond Donor Count 22[6][7]
Hydrogen Bond Acceptor Count 42[6][7]
Storage Conditions Room temperature or 0-8°CRoom temperature[1][2]

Applications in Drug Delivery

The unique bifunctional and amphipathic nature of this compound makes it a valuable tool in various drug delivery strategies.

Linker for Bioconjugation and PROTACs

This compound is widely used as a flexible, alkane-based linker in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[2][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[][11] The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial arrangement of the two ligands and influencing the overall physicochemical properties of the molecule, such as solubility and cell permeability.[] The octanoic acid chain provides a desirable length and flexibility to bridge the target protein and the E3 ligase effectively.[]

The terminal carboxylic acid can be activated to react with amine groups on a ligand, while the Boc-protected amine can be deprotected under mild acidic conditions to allow for subsequent conjugation to another molecule.[2][8][9]

PROTAC_linker cluster_synthesis PROTAC Synthesis using this compound linker This compound intermediate1 Intermediate Conjugate linker->intermediate1 ligand1 Target Protein Ligand (with -NH2 group) ligand1->intermediate1 Amide bond formation (EDC/HATU activation of linker -COOH) ligand2 E3 Ligase Ligand (with -COOH or other reactive group) protac Final PROTAC Molecule ligand2->protac intermediate1->protac 1. Boc deprotection (-NH2) 2. Conjugation to Ligand 2

Caption: Synthesis of a PROTAC molecule using this compound as a linker.

Component of Nanoparticle Drug Delivery Systems

The hydrophobic octanoic acid chain of this compound can be incorporated into lipid-based or polymeric nanoparticles to enhance drug loading and stability.[1][12] In lipid nanoparticles (LNPs), which are composed of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, molecules with aliphatic chains can act as helper lipids, contributing to the structural integrity of the nanoparticle.[13][14]

The presence of the carboxylic acid and protected amine functionalities allows for further surface modification of the nanoparticles, such as the attachment of targeting ligands or stealth-conferring polymers like polyethylene (B3416737) glycol (PEG).

Permeation Enhancer

Derivatives of 8-aminooctanoic acid, such as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), have been shown to be effective intestinal permeation enhancers.[15] These enhancers improve the oral bioavailability of drugs with poor membrane permeability by transiently and reversibly increasing the permeability of the intestinal epithelium.[15] The hydrophobic octanoic acid backbone is believed to play a key role in this process by interacting with the lipid components of the cell membrane. While this compound itself is a precursor, its derivatives are of significant interest in the development of oral drug delivery systems.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in drug delivery applications.

Synthesis of this compound

While commercially available, this compound can be synthesized from 8-aminooctanoic acid.

  • Materials: 8-aminooctanoic acid, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Dioxane, Sodium bicarbonate (NaHCO3), Water, Hydrochloric acid (HCl), Ethyl acetate (B1210297).

  • Procedure:

    • Dissolve 8-aminooctanoic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaHCO3.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of (Boc)2O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.

    • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield this compound as a white solid.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Drug Conjugation via Amide Bond Formation

This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid group of this compound.

  • Materials: this compound, Amine-containing drug, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), Anhydrous N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA, if using HATU or if the drug is a hydrochloride salt).

  • Procedure:

    • Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

    • Add the amine-containing drug (1 equivalent) to the reaction mixture. If the drug is a hydrochloride salt, add DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

drug_conjugation_workflow cluster_workflow Drug Conjugation Workflow start Dissolve Linker, EDC, NHS in DMF activation Activate -COOH group (1-2 hours at RT) start->activation add_drug Add Amine-containing Drug (and DIPEA if needed) activation->add_drug reaction React Overnight at RT add_drug->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Pure Conjugate purification->end

Caption: Workflow for conjugating a drug to this compound.

In Vitro Drug Release Study

This protocol outlines a general method for assessing the release of a drug from a nanoparticle formulation that incorporates this compound or its derivatives. The dialysis method is commonly used.

  • Materials: Drug-loaded nanoparticles, Dialysis membrane with an appropriate molecular weight cut-off (MWCO), Release buffer (e.g., Phosphate Buffered Saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively), Shaking incubator or water bath.

  • Procedure:

    • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release buffer.

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Securely seal the dialysis bag and place it in a larger container with a known volume of the same release buffer (e.g., 500 mL). The volume of the external buffer should be large enough to ensure sink conditions.

    • Place the entire setup in a shaking incubator at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Cellular Uptake Studies

This protocol describes how to investigate the cellular internalization of nanoparticles formulated with this compound derivatives.

  • Materials: Cell line of interest (e.g., HeLa, MCF-7), Cell culture medium, Fluorescently-labeled nanoparticles, Confocal laser scanning microscope or flow cytometer, Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis).

  • Procedure:

    • Seed the cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 24-well plates for flow cytometry) and allow them to adhere overnight.

    • (Optional, for mechanism study) Pre-incubate the cells with various endocytosis inhibitors for 30-60 minutes.

    • Remove the medium and add fresh medium containing the fluorescently-labeled nanoparticles at a specific concentration.

    • Incubate the cells with the nanoparticles for different time periods (e.g., 1, 4, 24 hours) at 37°C.

    • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • For confocal microscopy, fix the cells, stain the nuclei (e.g., with DAPI) and/or cell membranes, and visualize the intracellular localization of the nanoparticles.

    • For flow cytometry, detach the cells, and analyze the fluorescence intensity to quantify the nanoparticle uptake.

    • Compare the uptake in the presence and absence of inhibitors to elucidate the internalization pathway.

endocytosis_pathways cluster_uptake Cellular Uptake of Nanoparticles cluster_pathways Endocytosis Pathways np Nanoparticle clathrin Clathrin-mediated np->clathrin caveolae Caveolae-mediated np->caveolae macro Macropinocytosis np->macro membrane Cell Membrane early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macro->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome Degradation cytosol Cytosol (Drug Release) late_endosome->cytosol Endosomal Escape

Caption: Simplified diagram of major endocytosis pathways for nanoparticle uptake.

Conclusion

This compound is a highly valuable and versatile molecule in the design and development of advanced drug delivery systems. Its well-defined physicochemical properties, including its amphiphilicity and bifunctional nature, allow for its use as a flexible linker in complex bioconjugates like PROTACs, as a structural component in nanoparticle formulations, and as a precursor for potent permeation enhancers. The experimental protocols detailed in this guide provide a foundation for researchers to harness the potential of this compound in creating more effective and targeted therapeutic strategies. As research in drug delivery continues to evolve, the utility of such adaptable building blocks will undoubtedly expand, paving the way for novel solutions to challenging pharmaceutical problems.

References

Synthesis and characterization of N-Boc-8-amino-octanoic acid for peptide research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of N-Boc-8-amino-octanoic acid for Peptide Research

Introduction

This compound is a bifunctional molecule widely utilized in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research.[1] This amino acid derivative is characterized by an eight-carbon aliphatic chain, which imparts hydrophobicity, a terminal carboxylic acid group, and a terminal amino group protected by a tert-butoxycarbonyl (Boc) group.[2] The Boc protecting group is crucial for its application in peptide synthesis, as it allows for selective reactions and can be removed under mild acidic conditions.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its role in modern peptide research and drug development.

Physicochemical Properties

This compound is typically a white solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 30100-16-4[2]
Molecular Formula C₁₃H₂₅NO₄[2][3]
Molecular Weight 259.34 g/mol [2][3]
IUPAC Name 8-[(tert-butoxycarbonyl)amino]octanoic acid
Melting Point 56-59°C
Boiling Point 406.0 ± 28.0°C at 760 mmHg
Appearance White amorphous powder / Solid[1]
Purity ≥ 97%[1]
Storage Room temperature or 0-8°C[1]

Table 2: Predicted Physicochemical Properties Comparison

Property8-Aminooctanoic acidThis compoundReference
Molecular Formula C₈H₁₇NO₂C₁₃H₂₅NO₄[4]
Molecular Weight 159.23259.34[4]
Topological Polar Surface Area (TPSA) 63.32 Ų75.63 Ų[4]
LogP 1.37032.9363[4]
Hydrogen Bond Donors 22[4]

Synthesis of this compound

The most common method for synthesizing this compound involves the protection of the amino group of 8-aminooctanoic acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is typically carried out in a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_end Final Product A 8-Aminooctanoic Acid P1 Mixing & Stirring at Room Temperature A->P1 B Di-tert-butyl dicarbonate ((Boc)₂O) B->P1 C Solvent (e.g., Water/Acetone) + Base (e.g., NaHCO₃) C->P1 W1 Acidification P1->W1 Reaction Completion W2 Extraction with Organic Solvent W1->W2 W3 Drying & Concentration W2->W3 W4 Purification (e.g., Chromatography) W3->W4 Z This compound W4->Z

Synthesis workflow for this compound.
Detailed Experimental Protocol: N-tert-Butoxycarbonylation

This protocol is a general procedure adapted for the synthesis of this compound.[5]

  • Dissolution : In a round-bottom flask, dissolve 1 mmol of 8-aminooctanoic acid in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. Add a suitable base (e.g., 1.5 mmol of sodium bicarbonate) to the mixture.

  • Addition of (Boc)₂O : To the stirred solution, add 1.1 mmol of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction : Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is completely consumed (typically 8-12 minutes for simple amines).[5]

  • Work-up : Once the reaction is complete, add 5 mL of dichloromethane (B109758) (CH₂Cl₂) and stir.[5] Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the solvent in a vacuum to yield the crude product.[5]

  • Purification : The resulting residue can be purified by column chromatography on silica (B1680970) gel if necessary to afford the pure this compound.[5]

Characterization

The synthesized this compound is characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR will show a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl (t-Bu) group of the Boc protector. Other signals will correspond to the methylene (B1212753) protons of the octanoic acid chain.

    • ¹³C NMR will show a signal for the quaternary carbon of the t-Bu group around 80 ppm and the carbonyl carbons of the Boc group and the carboxylic acid.

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the Boc group (around 1690 cm⁻¹), C=O stretching of the carboxylic acid (around 1710 cm⁻¹), and O-H stretching of the carboxylic acid.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (259.34 g/mol ).

Applications in Peptide Research

This compound is a valuable building block in peptide chemistry, primarily serving as a flexible, hydrophobic linker or spacer.[2]

  • Peptide Synthesis and Modification : It can be incorporated into peptide sequences during solid-phase peptide synthesis (SPPS) using standard Boc chemistry protocols.[1][6] The terminal carboxylic acid can be activated (e.g., with HATU or EDC) to form an amide bond with a free amine group on a peptide or resin.[2]

  • Drug Delivery and Bioavailability : The hydrophobic octanoic acid chain can improve the solubility and membrane permeability of peptide-based drugs, which is crucial for enhancing their oral bioavailability.[1][4]

  • PROTAC Linkers : This molecule is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.

  • Bioconjugation : It facilitates the linking of biomolecules to therapeutic agents, a key process in developing targeted drug delivery systems.[1] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to other molecules.

Linker_Application cluster_components Components cluster_process Conjugation Steps cluster_product Final Conjugate P Peptide or Bioactive Molecule L This compound (Linker) S1 1. Couple Linker to Peptide P->S1 M Another Molecule (e.g., Drug, Label) L->S1 S3 3. Couple Second Molecule M->S3 S2 2. Deprotect Boc Group S1->S2 S2->S3 C Peptide-Linker-Molecule Conjugate S3->C

Application of this compound as a linker.

Conclusion

This compound is a versatile and indispensable reagent in modern peptide research and drug development. Its straightforward synthesis, well-defined properties, and bifunctional nature make it an ideal choice for use as a hydrophobic linker to enhance the therapeutic properties of peptides and to construct complex biomolecular conjugates like PROTACs. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in this dynamic field.

References

Solubility of N-Boc-8-amino-octanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Key Synthetic Building Block.

Introduction

N-Boc-8-amino-octanoic acid is a bifunctional molecule widely utilized in the fields of medicinal chemistry, peptide synthesis, and materials science. It incorporates a carboxylic acid, a Boc-protected amine, and a C8 alkyl chain, making it a valuable linker, for instance in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the expected solubility of this compound and outlines detailed protocols for its quantitative determination.

Physicochemical Properties

This compound is a white solid with a melting point in the range of 56-59°C.[2] Its structure, featuring both polar (carboxylic acid, carbamate) and non-polar (octyl chain, tert-butyl group) moieties, suggests a nuanced solubility profile across different organic solvents. The long hydrophobic alkyl chain is noted to contribute to improved solubility and permeability, which can be advantageous in drug delivery systems.[3]

Solubility Profile

However, based on the general solubility trends of other Boc-protected amino acids and the structural characteristics of the molecule, a qualitative solubility profile can be anticipated.[5] Boc-protected amino acids are generally soluble in a range of polar aprotic and chlorinated organic solvents.[6]

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesExpected Solubility
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF)Good to excellent solubility is expected due to the polarity of the solvent being able to interact with the carboxylic acid and carbamate (B1207046) groups.
Chlorinated Dichloromethane (DCM), ChloroformGood solubility is anticipated, as these solvents are effective at dissolving a wide range of organic compounds.
Alcohols Methanol, Ethanol, IsopropanolModerate to good solubility is likely. The polarity of the alcohol can solvate the polar groups, while the alkyl portion can interact with the non-polar parts of the molecule.
Ethers Diethyl ether, DioxaneModerate solubility is expected.
Non-polar Hexanes, TolueneLow to negligible solubility is anticipated due to the presence of the polar functional groups.
Aqueous WaterInsoluble to very slightly soluble in neutral water. Solubility is expected to increase significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt.

This table is based on general principles of organic compound solubility and data for structurally related molecules. Experimental verification is required for quantitative assessment.

Experimental Protocols for Quantitative Solubility Determination

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential for its precise application. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[6] The concentration of the dissolved compound in the saturated solution can then be determined gravimetrically or by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Shake-Flask Method for Sample Preparation
  • Preparation of Vials : To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Solvent Addition : Add a known volume of the desired organic solvent to each vial.

  • Equilibration : Seal the vials tightly to prevent solvent evaporation and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. For faster separation, centrifugation can be employed.

  • Sample Collection : Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm).

Gravimetric Analysis for Concentration Determination

This method is straightforward and does not require a chromophore in the molecule.[7]

  • Initial Weighing : Accurately weigh a clean, dry evaporating dish.

  • Sample Addition : Transfer a known volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

  • Solvent Evaporation : Place the evaporating dish in a fume hood to allow the solvent to evaporate. Gentle heating in a vacuum oven can accelerate this process, but the temperature should be kept well below the compound's melting point to avoid degradation.

  • Final Weighing : Once the solvent has been completely removed, dry the dish to a constant weight and weigh it a final time.

  • Calculation : The mass of the dissolved this compound is the final weight of the dish minus the initial weight. The solubility can then be expressed in terms of g/L or mg/mL.

UV-Vis Spectroscopic Analysis for Concentration Determination

This method is applicable if the compound has a suitable chromophore and a calibration curve is established.[8]

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis : Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement : Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation : Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by applying the dilution factor.

Signaling Pathways and Biological Activity

This compound is a synthetic building block and is not known to be directly involved in any biological signaling pathways. Its utility lies in its chemical properties as a linker molecule to create larger, biologically active constructs.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_grav Gravimetric Method cluster_uv UV-Vis Spectroscopy Method prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate on shaker (24-48h) prep2->prep3 prep4 Settle or centrifuge prep3->prep4 prep5 Filter supernatant prep4->prep5 grav1 Weigh empty evaporating dish prep5->grav1 uv2 Dilute filtrate prep5->uv2 grav2 Add known volume of filtrate and weigh grav1->grav2 grav3 Evaporate solvent grav2->grav3 grav4 Weigh dish with residue grav3->grav4 grav5 Calculate solubility grav4->grav5 result Quantitative Solubility Data (e.g., mg/mL) grav5->result uv1 Prepare calibration curve uv4 Determine concentration from curve uv1->uv4 uv3 Measure absorbance uv2->uv3 uv3->uv4 uv5 Calculate solubility uv4->uv5 uv5->result

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides a framework for its experimental determination. The provided protocols for the shake-flask method, followed by either gravimetric or spectroscopic analysis, offer reliable means to obtain this crucial data. Understanding the solubility of this versatile linker is essential for optimizing synthetic procedures, purification strategies, and the overall drug development process. Researchers are encouraged to perform these measurements to facilitate the effective use of this important synthetic building block.

References

A Comprehensive Technical Guide to the Spectroscopic Data of N-Boc-8-amino-octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-Boc-8-amino-octanoic acid, a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources and is provided as a reference for the characterization of this compound.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the octanoic acid backbone and the N-tert-butoxycarbonyl (Boc) protecting group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~4.5Broad Singlet1H-NH-
3.05Quartet2H-CH₂-NH-
2.30Triplet2H-CH₂-COOH
1.50Multiplet4H-CH₂-CH₂-NH-, -CH₂-CH₂-COOH
1.44Singlet9H-C(CH₃)₃
1.30Multiplet6H-(CH₂)₃-

Table 1: ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~179-COOH
~156-NH-COO-
~79-C(CH₃)₃
~40-CH₂-NH-
~34-CH₂-COOH
~30Alkyl -CH₂-
~29Alkyl -CH₂-
~28-C(CH₃)₃
~26Alkyl -CH₂-
~25Alkyl -CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound.

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3340MediumN-H stretch (Amide)
2920, 2850StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1685StrongC=O stretch (Amide)
~1520MediumN-H bend (Amide)
~1160StrongC-O stretch (Boc group)

Table 3: FT-IR Spectroscopic Data for this compound.

Mass spectrometry data confirms the molecular weight and can provide information about the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₃H₂₅NO₄, with a molecular weight of 259.34 g/mol .[1][2]

m/zInterpretation
260.18[M+H]⁺
204.13[M - C₄H₉O]⁺ or [M - t-butyl]⁺
159.12[M - Boc]⁺
102.05[Boc]⁺

Table 4: Mass Spectrometry Data (ESI-MS) for this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of certain peaks.

    • Ensure the solution is homogeneous.

  • Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse width, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Protocol for Solid Sample Analysis (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

    • Detector: DTGS or MCT detector.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the characteristic absorption peaks.

Protocol for Small Molecule Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. The final solution may be acidified with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

  • Instrument Parameters:

    • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for detecting [M+H]⁺ ions.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions.

    • The accurate mass measurement can be used to confirm the elemental composition of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Report Technical Guide / Whitepaper Structure_Confirmation->Report Purity_Assessment->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

N-Boc-8-Amino-Octanoic Acid: A Versatile Building Block for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-8-amino-octanoic acid is a bifunctional molecule of significant interest in the field of biomaterial science. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one end and a carboxylic acid at the other, connected by an eight-carbon aliphatic chain, provides a versatile platform for the development of advanced biomaterials with tailored properties. The hydrophobic octanoic acid backbone can enhance solubility and permeability, crucial for applications in drug delivery and surface modification. This technical guide explores the potential applications of this compound in biomaterial development, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Biomaterial Development

The unique chemical structure of this compound lends itself to three primary areas of biomaterial innovation: drug delivery systems, surface modification for enhanced biocompatibility, and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Drug Delivery Systems

The incorporation of 8-amino-octanoic acid derivatives into drug delivery vehicles, such as hydrogels and nanoparticles, can modulate their physicochemical properties, including hydrophobicity, drug loading capacity, and release kinetics.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery and tissue engineering. By functionalizing the polymer backbone with molecules like 8-amino-octanoic acid, the hydrogel's properties can be precisely tuned.

Quantitative Data: Mechanical and Swelling Properties of Amino Acid-Functionalized Hydrogels

The mechanical properties and swelling behavior are critical parameters for hydrogel performance. The following table summarizes representative data for poly(acrylamide-co-acrylic acid) hydrogels, illustrating how composition affects these properties. While not specific to this compound, this data provides a baseline for understanding the effects of functional monomers.

Hydrogel Composition (Am/AAc ratio)Young's Modulus (kPa)Swelling Ratio (g/g)
100:020 - 40~15
60:4080 - 120~8
40:60120 - 160~5

Note: Data is generalized from studies on polyacrylamide-based hydrogels and serves as an illustrative example.[1][2]

Experimental Protocol: Synthesis of a Poly(N-acryloyl 8-aminocaprylic acid) Hydrogel

This protocol describes the synthesis of a hydrogel incorporating an acryloyl derivative of 8-amino-octanoic acid.

Materials:

  • 8-aminocaprylic acid

  • Acryloyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

  • N,N'-methylenebisacrylamide (Bis-Am)

  • Ammonium (B1175870) persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Synthesis of N-acryloyl 8-aminocaprylic acid (A8ACA) monomer:

    • Dissolve 0.1 mol of 8-aminocaprylic acid and 0.11 mol of NaOH in 80 mL of deionized water in an ice bath with vigorous stirring.

    • Add 0.11 mol of acryloyl chloride in 15 mL of THF dropwise to the solution. Maintain the pH at 7.5–7.8.

    • Extract the reaction mixture with ethyl acetate.

    • Acidify the aqueous layer to pH 5.0 and extract again with ethyl acetate.

    • Collect and dry the organic layers over sodium sulfate.

    • Filter, concentrate, and precipitate the product in petroleum ether.

    • Lyophilize the purified product.[3]

  • Hydrogel Formation:

    • Prepare a 1 M solution of the A8ACA monomer in deionized water and deprotonate with an equimolar amount of NaOH.

    • Add N,N'-methylenebisacrylamide (Bis-Am) as a cross-linker to the monomer solution.

    • Add 0.5% (w/v) ammonium persulfate (APS) as an initiator and 0.1% (v/v) N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator.

    • Polymerize in a suitable mold at 37°C for 16 hours.[3]

Workflow for Hydrogel Synthesis

G cluster_monomer Monomer Synthesis cluster_hydrogel Hydrogel Formation A 8-aminocaprylic acid + NaOH C Reaction & Extraction A->C B Acryloyl chloride B->C D Purification & Lyophilization C->D E A8ACA Monomer Solution D->E H Polymerization (37°C) E->H F Cross-linker (Bis-Am) F->H G Initiator (APS) & Accelerator (TEMED) G->H I Poly(A8ACA) Hydrogel H->I

Workflow for the synthesis of a poly(N-acryloyl 8-aminocaprylic acid) hydrogel.
Biomaterial Surface Modification

The surface properties of a biomaterial dictate its interaction with the biological environment. Modifying surfaces with this compound, followed by deprotection of the amine group, can introduce positive charges and alter hydrophobicity, thereby influencing protein adsorption and cell adhesion.[4]

Quantitative Data: Cell Viability on Functionalized Surfaces

The biocompatibility of surface-modified materials is a critical parameter. The MTT assay is commonly used to assess cell viability. The following table presents representative data on the viability of fibroblast cells on different polymer surfaces. While not specific to 8-amino-octanoic acid, it illustrates the impact of surface chemistry on cell viability.

Surface MaterialCell Viability (%) after 72 hours
Control (Tissue Culture Plastic)100
Poly(lactic acid) (PLA)~95
Amine-functionalized PLA>100 (indicating proliferation)[3]

Experimental Protocol: Covalent Immobilization of this compound on a Silicon Surface

This protocol provides a general method for attaching this compound to a silicon wafer, a common substrate in biomaterial research.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Surface Hydroxylation:

    • Clean silicon wafers by sonicating in acetone (B3395972) and isopropanol.

    • Immerse the wafers in Piranha solution for 15 minutes to generate hydroxyl groups on the surface. (Extreme caution is required) .

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

    • Rinse with toluene and cure at 110°C for 30 minutes to form a stable amine-terminated surface.

  • Activation of this compound:

    • Dissolve this compound, DCC (or EDC), and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of this compound.

  • Covalent Immobilization:

    • Immerse the amine-functionalized silicon wafers in the activated this compound solution.

    • Allow the reaction to proceed overnight at room temperature.

    • Rinse the wafers with DMF, followed by ethanol (B145695) and deionized water, and dry under nitrogen.

Workflow for Surface Modification

G A Silicon Wafer B Piranha Etch (Hydroxylation) A->B C APTES Treatment (Silanization) B->C D Amine-Terminated Surface C->D G Covalent Immobilization D->G E This compound + DCC/NHS F Activated NHS-ester E->F F->G H Functionalized Surface G->H

Workflow for the covalent immobilization of this compound.
PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal candidate for the linker component due to its defined length and chemical handles for conjugation.[1][5]

Experimental Protocol: Synthesis of a PROTAC using an N-Boc-protected Alkyl Linker

This protocol outlines a general strategy for incorporating an N-Boc-protected amino-alkanoic acid linker into a PROTAC.

Materials:

  • E3 ligase ligand with a suitable reactive handle (e.g., an amine)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Target protein ligand with a carboxylic acid handle

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand, this compound, HATU, and DIPEA in anhydrous DMF.

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

    • Purify the product by chromatography.

  • Boc Deprotection:

    • Dissolve the purified product in a solution of TFA in DCM (e.g., 20% v/v).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the amine-linker-E3 ligase ligand intermediate.

  • Coupling of Target Protein Ligand:

    • Dissolve the amine intermediate, the carboxylic acid-functionalized target protein ligand, HATU, and DIPEA in anhydrous DMF.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.

Workflow for PROTAC Synthesis

G A E3 Ligase Ligand C Amide Coupling (HATU, DIPEA) A->C B This compound B->C D Boc-Linker-E3 Ligand C->D E Boc Deprotection (TFA) D->E F Amine-Linker-E3 Ligand E->F H Amide Coupling (HATU, DIPEA) F->H G Target Protein Ligand G->H I Final PROTAC H->I

General workflow for the synthesis of a PROTAC using an N-Boc-protected linker.

Biological Interactions and Signaling Pathways

The introduction of amino groups on a biomaterial surface, following the deprotection of the Boc group from this compound, can significantly influence cell behavior through interactions with the extracellular matrix (ECM) and subsequent activation of intracellular signaling pathways.

Integrin-Mediated Cell Adhesion and Focal Adhesion Kinase (FAK) Signaling

Cell adhesion to the ECM is primarily mediated by integrins, a family of transmembrane receptors. Upon binding to ECM proteins, integrins cluster and recruit a complex of intracellular proteins to form focal adhesions. A key protein in this complex is Focal Adhesion Kinase (FAK). The activation of FAK through autophosphorylation initiates a signaling cascade that regulates cell spreading, migration, proliferation, and survival.[6][7][8] Surfaces functionalized with amino groups can promote the adsorption of ECM proteins, thereby facilitating integrin binding and activating FAK signaling.

Signaling Pathway: FAK Activation upon Cell Adhesion

G cluster_surface Biomaterial Surface cluster_cell Cell Surface Amine-Functionalized Surface ECM Adsorbed ECM Proteins Surface->ECM promotes Integrin Integrin Receptor ECM->Integrin binds FAK FAK Integrin->FAK recruits pFAK Phosphorylated FAK (Active) FAK->pFAK autophosphorylates Downstream Downstream Signaling (Cell Spreading, Survival) pFAK->Downstream activates

Simplified pathway of FAK activation mediated by an amine-functionalized surface.

Conclusion

This compound is a highly adaptable molecule with significant potential in the design and fabrication of next-generation biomaterials. Its bifunctional nature allows for its use as a component in drug delivery vehicles, a surface modification agent to enhance biocompatibility, and a linker in the rapidly growing field of PROTACs. The ability to precisely control the chemical and physical properties of biomaterials through the incorporation of such functional building blocks is paramount to advancing therapeutic and regenerative medicine. Further research into the quantitative effects of 8-amino-octanoic acid functionalization on biomaterial performance will undoubtedly unlock new and innovative applications.

References

N-Boc-8-amino-octanoic Acid: A Versatile Building Block for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic design of novel therapeutic agents increasingly relies on the modular assembly of molecular components to achieve desired pharmacological properties. N-Boc-8-amino-octanoic acid has emerged as a key building block in this paradigm, particularly in the development of targeted protein degraders and other complex therapeutic constructs. Its bifunctional nature, featuring a protected amine and a terminal carboxylic acid connected by a flexible eight-carbon alkyl chain, provides a versatile scaffold for medicinal chemists. This guide explores the multifaceted applications of this compound, detailing its role in the synthesis of innovative therapeutic agents, providing experimental protocols, and presenting key performance data.

Physicochemical Properties

This compound is a white solid with a molecular weight of 259.34 g/mol .[1][2] Its chemical structure combines a lipophilic octanoic acid backbone with a tert-butyloxycarbonyl (Boc)-protected amine, rendering it soluble in a range of organic solvents. The Boc protecting group ensures the selective reactivity of the carboxylic acid moiety during coupling reactions and can be readily removed under acidic conditions to liberate the primary amine for subsequent conjugation.

PropertyValueReference
Molecular FormulaC13H25NO4[1][2]
Molecular Weight259.34 g/mol [1][2]
IUPAC Name8-[(tert-butoxycarbonyl)amino]octanoic acid[2]
Melting Point56-59 °C
Boiling Point406.0 ± 28.0 °C at 760 mmHg
AppearanceWhite amorphous powder

Core Application: A Flexible Linker in PROTACs

The most prominent application of this compound is as a flexible alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4][5] The linker element of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[6][7]

The eight-carbon chain of this compound provides a flexible and lipophilic spacer, which can facilitate the appropriate spatial orientation of the POI and E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[4][8]

The Ubiquitin-Proteasome System and PROTAC Action

The mechanism of action of PROTACs is intrinsically linked to the cellular ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells.[9] The process involves a cascade of enzymatic reactions mediated by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which results in the covalent attachment of a polyubiquitin (B1169507) chain to the target protein.[3][9] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][10]

PROTACs hijack this endogenous system. By simultaneously binding to a POI and an E3 ligase, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the POI.[3][4]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ub Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 PROTAC PROTAC PROTAC->E3 POI Protein of Interest (POI) PROTAC->POI PROTAC->Ternary_Complex POI->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation workflow.

Case Study: GP262, a PI3K/mTOR Dual-Targeting PROTAC Degrader

A notable example of a therapeutic agent utilizing an eight-carbon alkyl linker, derivable from this compound, is the PI3K/mTOR dual-targeting PROTAC degrader, GP262.[11] This molecule employs a modified PKI587 ligand to target PI3K and mTOR and conjugates it to the E3 ligase ligand VH032 via a C8 alkyl linker.[11] The flexible nature of this linker is believed to be crucial for the efficient formation of the ternary complex and subsequent degradation of the target proteins.[11]

Quantitative Biological Data for GP262

The efficacy of GP262 has been demonstrated in various cancer cell lines, showcasing its potential as a therapeutic agent.[11]

Cell LineTargetDC50 (nM)Dmax (%)IC50 (nM)Reference
MDA-MB-231p110α227.471.3-[11]
MDA-MB-231p110γ42.2388.6-[11]
MDA-MB-231mTOR45.474.9-[11]
OCL-AML3---44.3[11]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The synthesis of therapeutic agents incorporating this compound typically involves two key chemical transformations: amide bond formation to couple the carboxylic acid to an amine-containing molecule, and deprotection of the Boc group to reveal the primary amine for further conjugation.

General Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow Start This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling POI_Ligand POI Ligand (with amine) POI_Ligand->Coupling Intermediate Boc-Protected Linker-POI Ligand Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Amine_Intermediate Amine-Linker- POI Ligand Deprotection->Amine_Intermediate Final_Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Intermediate->Final_Coupling E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC

Caption: General synthetic workflow for PROTACs.

Representative Protocol for Amide Bond Formation

This protocol is a general procedure for the coupling of a carboxylic acid, such as this compound, to an amine.

Materials:

  • This compound (1.3 equiv)

  • Amine (1.0 equiv)

  • BTFFH (1,1,3,3-Bis(tetramethylene)trifluorophosphonium hexafluorophosphate) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.5 equiv)

  • Dry Dichloromethane (CH2Cl2)

  • Argon atmosphere

Procedure:

  • To a dry reaction vial under an argon atmosphere, add this compound (1.3 equiv) and BTFFH (1.5 equiv) in dry CH2Cl2.

  • Add DIPEA (4.5 equiv) to the mixture and stir under argon for 30 minutes at room temperature.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Seal the vial and heat the reaction at an appropriate temperature (e.g., 80 °C) overnight (approximately 12 hours).[12]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired amide.

Representative Protocol for Boc-Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dithiothreitol (DTE) (if Cys, Met, or Trp are present)

Procedure:

  • Swell the Boc-protected compound in DCM.

  • Treat the compound with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Stir the mixture for an additional 20-30 minutes.

  • If the sequence contains Cys, Met, or Trp, add 0.5% DTE to the TFA/DCM solution to prevent side reactions.

  • Wash the product with DCM and then with a neutralizing agent like diisopropylethylamine (DIPEA) in DMF to quench the acid.

  • Wash thoroughly with DCM and dry under vacuum to yield the deprotected amine.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its application as a flexible linker in PROTACs, exemplified by the potent PI3K/mTOR dual-degrader GP262, highlights its significance in creating novel therapeutic agents. The straightforward and well-established protocols for its incorporation into complex molecules make it an attractive choice for medicinal chemists. As the field of targeted protein degradation continues to expand, the utility of this compound and similar linker building blocks is set to grow, paving the way for the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Hydrophobicity and Permeability Characteristics of N-Boc-8-amino-octanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-8-amino-octanoic acid is a bifunctional molecule featuring a hydrophobic octanoic acid chain and a Boc-protected amine. This structure makes it a valuable building block in medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in peptide synthesis.[1][2][3] Its hydrophobic nature, conferred by the eight-carbon chain, is a critical determinant of its solubility, permeability, and overall suitability for these applications.[2] This guide provides a comprehensive overview of the hydrophobicity and permeability characteristics of this compound, including predicted physicochemical properties and detailed experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that the LogP value is a computationally predicted value.

PropertyValueSource
Molecular Formula C₁₃H₂₅NO₄[4][5]
Molecular Weight 259.34 g/mol [4][5]
Melting Point 56-59 °C[6]
Boiling Point 406.0 ± 28.0 °C at 760 mmHg[6]
Predicted LogP 2.9363[4]
Topological Polar Surface Area (TPSA) 75.63 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]

Hydrophobicity Assessment: LogP

The octanol-water partition coefficient (LogP) is a widely used measure of a compound's hydrophobicity. A positive LogP value indicates a preference for the lipid (octanol) phase, suggesting higher hydrophobicity, while a negative value indicates a preference for the aqueous phase (hydrophilicity).[7] The predicted LogP of this compound is 2.9363, indicating it is a moderately hydrophobic molecule.[4]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimental LogP determination.[8]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pH 7.4 phosphate (B84403) buffer, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water (or buffer) in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of either the aqueous or organic phase. The initial concentration should be such that it can be accurately measured in both phases after partitioning.

  • Partitioning: Add a known volume of the second phase to the vial containing the dissolved compound. A typical phase ratio is 1:1.

  • Equilibration: Cap the vial tightly and shake it vigorously for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to ensure the compound reaches equilibrium between the two phases.[9]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[7]

Logical Flow for LogP Determination:

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated Phases prep_sample Dissolve Compound in One Phase partition Add Second Phase & Shake prep_sample->partition Start Experiment separate Centrifuge to Separate Phases partition->separate quantify Quantify Concentration in Each Phase separate->quantify Collect Aliquots calculate Calculate LogP quantify->calculate

Workflow for Shake-Flask LogP Determination.

Permeability Characteristics

Membrane permeability is a critical factor for the oral bioavailability and cellular uptake of drug candidates.[10] The hydrophobic nature of this compound suggests it is likely to permeate biological membranes primarily through passive diffusion.[2] In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are commonly used to predict in vivo permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[11][12] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[13]

Experimental Protocol for PAMPA:

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane lipid solution (e.g., 10% lecithin (B1663433) in dodecane)[11]

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO)

  • Plate reader for quantification

Procedure:

  • Membrane Coating: Coat the membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., PBS pH 7.4).

  • Donor Plate Preparation: Prepare a solution of this compound in the donor buffer, typically with a small percentage of a co-solvent like DMSO. Add this solution to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a specified period (e.g., 4-18 hours) at room temperature.[14]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

PAMPA Experimental Workflow:

PAMPA_Workflow start Start prep_acceptor Prepare Acceptor Plate (Buffer) start->prep_acceptor coat_membrane Coat Donor Plate Membrane with Lipid start->coat_membrane assemble Assemble Sandwich (Donor on Acceptor) prep_acceptor->assemble prep_donor Prepare Donor Plate (Compound Solution) prep_donor->assemble coat_membrane->prep_donor incubate Incubate assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration disassemble->quantify calculate Calculate Permeability (Pe) quantify->calculate end End calculate->end

General workflow for a PAMPA experiment.
Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[15][16] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters.[16][17] This assay can assess both passive diffusion and active transport mechanisms.[15]

Experimental Protocol for Caco-2 Permeability Assay:

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[16][17]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow rejection assay.[17]

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound solution (this compound in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze the compound concentration.

  • Transport Experiment (Basolateral to Apical - for efflux):

    • The procedure is similar, but the test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This helps determine if the compound is a substrate for efflux transporters.[16]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound in the receiver chamber, the initial concentration, the surface area of the membrane, and the incubation time.

Caco-2 Permeability Assay Logic:

Caco2_Assay cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell differentiate Differentiate for 18-22 days seed->differentiate integrity Check Monolayer Integrity (TEER) differentiate->integrity add_compound Add Compound to Donor Chamber integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Chamber incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate

Logical flow of a Caco-2 permeability assay.

Role as a PROTAC Linker

While this compound does not have a classical signaling pathway it directly modulates, its primary role in drug development is as a linker in PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The octanoic acid chain of this compound provides a flexible and hydrophobic spacer, which is crucial for the proper orientation of the two ligands to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC PROTAC (with Linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation

References

A Comprehensive Technical Guide to the Chemical Stability of N-Boc-8-amino-octanoic acid Under Diverse pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical stability of N-Boc-8-amino-octanoic acid across a range of pH conditions. Understanding the stability profile of this molecule is critical for its effective use in peptide synthesis, drug delivery systems, and as a linker in various bioconjugation applications. This document outlines the fundamental principles of its stability, presents illustrative quantitative data, details experimental protocols for stability assessment, and provides visual diagrams of the degradation pathways.

Executive Summary

This compound exhibits distinct stability characteristics that are primarily governed by the acid-labile tert-butoxycarbonyl (Boc) protecting group. The molecule is generally stable under neutral and basic conditions at ambient temperatures. However, it is susceptible to degradation under acidic conditions, with the rate of cleavage being dependent on the pH and temperature. This guide will delve into the specifics of this stability profile.

Chemical Stability Profile

The stability of this compound is intrinsically linked to the integrity of the carbamate (B1207046) linkage of the Boc group.

Acidic Conditions (pH < 7)

Under acidic conditions, the Boc group is readily cleaved, liberating the free amine (8-amino-octanoic acid), carbon dioxide, and a tert-butyl cation intermediate.[1][2][3] The reaction is an acid-catalyzed process, and studies on similar Boc-protected amines have shown that the reaction rate can have a second-order dependence on the concentration of the acid.[4][5] The cleavage is significantly accelerated at elevated temperatures. While stable at room temperature for short periods in weakly acidic conditions (e.g., pH 4), the compound will degrade at very low pH (e.g., pH < 1), especially with heating.[1]

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl carbocation. This carbocation can then be trapped by nucleophiles or undergo elimination to form isobutylene.[6][7]

Neutral Conditions (pH ≈ 7)

This compound is stable under neutral pH conditions at room temperature. Studies on the hydrolysis of Boc-protected amino acid esters at neutral pH have been conducted, but these focus on the ester linkage rather than the Boc group itself, which remains intact under these conditions.[1]

Basic Conditions (pH > 7)

The Boc protecting group is known for its stability in basic media.[1][2] Therefore, this compound is expected to be stable under moderately basic conditions (e.g., pH 9-12) at room temperature. It is resistant to hydrolysis by bases and many nucleophiles, which is a key feature for its use in orthogonal protection strategies in chemical synthesis.[1][] However, at very high pH (>12) combined with high temperatures, degradation may occur.[1]

Quantitative Stability Data

pHTemperature (°C)Time (hours)Expected Degradation (%)Primary Degradation Product
1.0502> 90%8-amino-octanoic acid
2.0252410 - 20%8-amino-octanoic acid
4.02572< 5%8-amino-octanoic acid
7.02572< 1%Not Applicable
9.02572< 1%Not Applicable
12.02572< 2%Not Applicable
13.050245 - 15%8-amino-octanoic acid

Experimental Protocols

The following are detailed methodologies for conducting a pH stability study on this compound.

Protocol for pH Stability Study

This protocol is designed to assess the stability of this compound in aqueous solutions at various pH values over time.

4.1.1 Materials and Reagents

  • This compound

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate buffer salts

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Standard HPLC system with UV detector

  • Calibrated pH meter

4.1.2 Preparation of Buffer Solutions

  • pH 2.0: 0.01 M HCl

  • pH 4.0: 0.05 M Acetate buffer

  • pH 7.0: 0.05 M Phosphate buffer

  • pH 9.0: 0.05 M Borate buffer

  • pH 12.0: 0.01 M NaOH

4.1.3 Sample Preparation

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of 100 µg/mL. The amount of acetonitrile should be kept low (e.g., < 5% v/v) to minimize its effect on the solution's properties.

  • Prepare triplicate samples for each pH and time point.

  • Store the samples at the desired temperatures (e.g., 25°C and 40°C).

4.1.4 Analytical Method: HPLC-UV

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Gradient Program: A typical gradient could be: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4.1.5 Data Analysis

  • At each specified time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analyze the samples by HPLC.

  • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.

  • Identify and quantify any degradation products.

Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

4.2.1 Conditions

  • Acidic: 0.1 M HCl at 60°C for 24 hours.

  • Basic: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative: 3% Hydrogen peroxide at room temperature for 24 hours.

  • Thermal: Dry heat at 105°C for 48 hours.

  • Photolytic: Expose the solid material and a solution to UV light (e.g., 254 nm) and visible light as per ICH guidelines.

4.2.2 Procedure

  • Subject this compound to the conditions listed above.

  • At the end of the exposure period, prepare samples for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterize the major degradation products using techniques like LC-MS and NMR.

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound under relevant conditions is the acid-catalyzed cleavage of the Boc group.

Acid-Catalyzed Deprotection of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation NBoc This compound ProtonatedNBoc Protonated Intermediate NBoc->ProtonatedNBoc Fast, Reversible H_plus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedNBoc->CarbamicAcid Slow, Rate-Determining tBu_cation tert-Butyl Cation ProtonatedNBoc->tBu_cation Amine 8-amino-octanoic acid CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection mechanism of this compound.

Experimental Workflow for pH Stability Study start Start: Prepare this compound Stock Solution prep_samples Prepare Samples in Buffers (pH 2, 4, 7, 9, 12) start->prep_samples storage Store Samples at Controlled Temperatures (e.g., 25°C, 40°C) prep_samples->storage sampling Withdraw Aliquots at Time Points (0, 24, 48, 72h) storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis: - Calculate % Remaining - Quantify Degradants hplc->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for conducting a pH stability study.

Conclusion

This compound is a robust molecule under neutral and moderately basic conditions at ambient temperatures. Its primary liability is its susceptibility to acid-catalyzed hydrolysis, which leads to the removal of the Boc protecting group. For applications in acidic environments, careful consideration of pH and temperature is necessary to prevent unwanted deprotection. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to accurately assess the stability of this compound in their specific formulations and applications, ensuring the integrity and efficacy of their final products.

References

Methodological & Application

Application Notes and Protocols for N-Boc-8-amino-octanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of N-Boc-8-amino-octanoic acid as a versatile linker in solid-phase peptide synthesis (SPPS). This bifunctional molecule is instrumental in creating spacers for peptide conjugates, modifying peptide properties, and enabling the synthesis of complex biomolecules for research and drug development.

Introduction

This compound is a valuable building block in peptide chemistry, featuring a C8 alkyl chain that provides a flexible and hydrophobic spacer. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids, while the C-terminus carboxylic acid allows for coupling to a solid support or the side chain of an amino acid. Its incorporation into a peptide sequence can influence solubility, pharmacokinetic properties, and facilitate the attachment of various moieties such as small molecules, fluorescent labels, or cytotoxic drugs.

Key Applications

  • Spacers in Peptide Conjugates: Creates a defined distance between a peptide and a conjugated molecule, which can be crucial for maintaining biological activity.

  • PROTAC® Linkers: Serves as a component of the linker in Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase-binding ligand.

  • Modification of Peptide Properties: The hydrophobic octanoic acid chain can enhance the lipophilicity of peptides, potentially improving membrane permeability and bioavailability.

  • Drug Delivery Systems: Utilized in the development of targeted drug delivery systems where the linker connects a targeting peptide to a therapeutic agent.

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using Boc-SPPS chemistry.

Resin Preparation and Attachment of this compound

This protocol describes the attachment of this compound to a hydroxymethyl-functionalized resin (e.g., Wang resin).

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x resin volume).

  • In a separate flask, dissolve this compound (3 eq. to resin substitution) and DMAP (0.1 eq.) in a minimal amount of DMF.

  • Add DIC (3 eq.) to the solution and stir for 10 minutes at 0°C to pre-activate the carboxylic acid.

  • Add the activated this compound solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction completion using the Kaiser test.

  • Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Standard Boc-SPPS Cycle for Peptide Elongation

The following steps are repeated for the coupling of each subsequent amino acid.

a. Boc Deprotection:

  • Swell the resin in DCM.

  • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x).

b. Neutralization:

  • Wash the resin with a 5% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).

  • Wash the resin with DCM (3x).

c. Amino Acid Coupling:

  • In a separate flask, dissolve the Boc-protected amino acid (3 eq.) and a coupling reagent such as HBTU (2.9 eq.) in DMF.

  • Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Monitor the coupling reaction with the Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

Cleavage of the Peptide from the Resin

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Diethyl ether (cold)

Procedure (using HF):

Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).

  • Cool the vessel to -5 to 0°C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide representative data for the use of this compound in SPPS. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency of this compound and Subsequent Amino Acids

Coupling StepCoupling ReagentReaction Time (min)Coupling Efficiency (%)
This compound to Wang ResinDIC/DMAP240>99
Boc-Ala-OH to 8-amino-octanoyl-ResinHBTU/DIEA60>99
Boc-Gly-OH to Ala-8-amino-octanoyl-ResinHBTU/DIEA60>99
Boc-Leu-OH to Gly-Ala-8-amino-octanoyl-ResinHBTU/DIEA90>98

Table 2: Yield and Purity of a Model Peptide (Ac-Leu-Gly-Ala-NH-(CH₂)₇-COOH)

ParameterValue
Theoretical Yield (mg)150
Crude Yield (mg)125
Crude Purity (by HPLC)~75%
Purified Yield (mg)85
Final Purity (by HPLC)>98%

Mandatory Visualization

The following diagrams illustrate the key workflows in the application of this compound in SPPS.

SPPS_Workflow_with_Linker Resin Hydroxymethyl Resin Linker_Coupling Couple This compound Resin->Linker_Coupling Linked_Resin Boc-Linker-Resin Linker_Coupling->Linked_Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Linked_Resin->Boc_Deprotection Free_Amine_Linker H2N-Linker-Resin Boc_Deprotection->Free_Amine_Linker AA_Coupling Couple Boc-AA (HBTU/DIEA) Free_Amine_Linker->AA_Coupling Peptide_Resin Boc-AA-Linker-Resin AA_Coupling->Peptide_Resin Repeat_Cycle Repeat Cycle (Deprotection, Coupling) Peptide_Resin->Repeat_Cycle Repeat_Cycle->Boc_Deprotection continue Full_Peptide Full Peptide-Resin Repeat_Cycle->Full_Peptide n times Cleavage Cleavage (HF or TFMSA) Full_Peptide->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Conjugate Purification->Pure_Peptide

Caption: Workflow for SPPS using this compound as a linker.

Boc_SPPS_Cycle Start Boc-Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (5% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Boc-Peptide(n+1)-Resin Wash3->End End->Deprotection Repeat for next cycle

Caption: The cyclical process of Boc-SPPS for peptide chain elongation.

Application Note and Protocols: Coupling N-Boc-8-amino-octanoic acid to an Amine-Functionalized Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the coupling of N-Boc-8-amino-octanoic acid to an amine-functionalized solid-phase resin. This procedure is a fundamental step in solid-phase synthesis, often employed in the construction of peptides, peptidomimetics, and other molecular scaffolds where a linker of specific length is required. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise synthesis. The following protocols detail the necessary steps from resin preparation to the final coupling and verification, employing standard solid-phase peptide synthesis (SPPS) techniques.

Data Presentation: Reagents and Conditions

The following table summarizes the key quantitative data for the coupling reaction. The quantities are provided for a standard laboratory-scale synthesis.

ParameterValue/ReagentPurpose
Resin
TypeAmine-functionalized resin (e.g., Rink Amide, Aminomethyl)Solid support for synthesis
Substitution Level0.5 - 1.0 mmol/gDefines the capacity of the resin
Amount1.0 gStarting quantity of the solid support
This compound
Equivalents3.0 relative to resin substitutionEnsures complete acylation of the amine groups
Coupling Reagents
HBTU (or TBTU)2.9 equivalents relative to the carboxylic acidActivates the carboxylic acid for amide bond formation[1][2]
HOBt3.0 equivalents relative to the carboxylic acidReduces racemization and improves coupling efficiency[2]
Base
DIPEA (or NMM)6.0 equivalents relative to the carboxylic acidNeutralizes the reaction mixture and facilitates the coupling reaction[1][3]
Solvents
Dichloromethane (DCM)~10 mL/g of resinUsed for washing and swelling the resin[4]
N,N-Dimethylformamide (DMF)~10 mL/g of resinPrimary solvent for the coupling reaction[5]
Reaction Conditions
Swelling Time15 - 30 minutesEnsures accessibility of reactive sites on the resin
Coupling Time2 - 4 hoursDuration for the amide bond formation
TemperatureRoom TemperatureStandard condition for the coupling reaction
Monitoring
Kaiser Test ReagentsNinhydrin, Pyridine (B92270), Phenol (B47542) in EthanolQualitative test for the presence of free primary amines[6]

Experimental Protocols

Resin Swelling

Objective: To swell the resin beads to allow for efficient diffusion of reagents to the reactive sites.

Methodology:

  • Place 1.0 g of the amine-functionalized resin into a fritted reaction vessel.

  • Add approximately 10 mL of Dichloromethane (DCM) per gram of resin.[7]

  • Agitate the resin slurry gently (e.g., using a shaker or nitrogen bubbling) for 15-30 minutes at room temperature.

  • Drain the DCM from the vessel.

  • Wash the resin three times with N,N-Dimethylformamide (DMF) (~10 mL/g each time) to prepare for the coupling reaction.

Activation of this compound

Objective: To activate the carboxylic acid group of this compound to facilitate its reaction with the amine groups on the resin.

Methodology:

  • In a separate vial, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.

  • Add HBTU (2.9 eq) to the solution.

  • Finally, add DIPEA (6.0 eq) to the mixture. The solution may change color, indicating the formation of the active ester.[3]

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature before adding it to the resin.

Coupling Reaction

Objective: To form a stable amide bond between the activated this compound and the amine groups on the resin.

Methodology:

  • Drain the final DMF wash from the swollen resin.

  • Add the pre-activated solution of this compound to the resin.

  • Ensure the resin is fully submerged in the reaction mixture; add more DMF if necessary.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • After the coupling period, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL) to remove any unreacted reagents and byproducts.

Monitoring the Coupling Reaction (Kaiser Test)

Objective: To qualitatively determine if the coupling reaction is complete by testing for the presence of unreacted primary amines.[6][8]

Methodology:

  • Take a small sample of the resin beads (a few milligrams) after the coupling and washing steps.

  • Wash the sample beads thoroughly with ethanol.

  • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and pyridine).

  • Heat the sample at approximately 100°C for 5 minutes.[6]

  • Interpretation of Results:

    • Yellow/Colorless beads: Indicates the absence of free primary amines, signifying a complete coupling reaction.

    • Blue/Purple beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[6] In this case, a second coupling step should be performed.

Capping of Unreacted Amines (Optional but Recommended)

Objective: To block any unreacted amine groups to prevent the formation of deletion sequences in subsequent synthesis steps.

Methodology:

  • If the Kaiser test is positive, wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride (B1165640) and pyridine in DMF (e.g., 10:5:85 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin with DMF (3x) and DCM (3x).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the coupling of this compound to an amine-functionalized resin.

Coupling_Workflow Resin Amine-Functionalized Resin Swelling Resin Swelling (DCM, then DMF) Resin->Swelling Coupling Coupling Reaction (2-4 hours, RT) Swelling->Coupling Coupling_Mix Prepare Coupling Mix: This compound + HBTU/HOBt + DIPEA in DMF Coupling_Mix->Coupling Washing1 Wash Resin (DMF, DCM) Coupling->Washing1 Kaiser_Test Kaiser Test Washing1->Kaiser_Test Capping Capping (Acetic Anhydride/ Pyridine) Kaiser_Test->Capping Positive Complete Coupling Complete Kaiser_Test->Complete Negative Washing2 Wash Resin (DMF, DCM) Washing2->Complete Capping->Washing2

Caption: Workflow for coupling this compound to resin.

Disclaimer: These protocols are intended as a guide and may require optimization for specific resins, reagents, and laboratory conditions.

References

Application Notes and Protocols for the Surface Modification of Nanoparticles with N-Boc-8-amino-octanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems.[1] Functionalization of the nanoparticle surface can enhance biocompatibility, improve cellular uptake, and enable targeted delivery to specific tissues or cells.[1][2] N-Boc-8-amino-octanoic acid is a bifunctional linker molecule that is particularly well-suited for nanoparticle surface modification. Its terminal carboxylic acid group allows for covalent attachment to amine-functionalized nanoparticles, while the Boc-protected amine group provides a latent reactive site for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules. The octanoic acid backbone provides a flexible spacer arm, which can improve the accessibility of the terminal functional group.

This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles with this compound, subsequent deprotection of the Boc group, and characterization of the modified nanoparticles.

Key Applications

  • Drug Delivery: Modified nanoparticles can be used to encapsulate or conjugate therapeutic agents, improving their solubility, stability, and pharmacokinetic profile.[3]

  • Targeted Therapy: The exposed amine group after Boc deprotection can be conjugated to targeting moieties such as antibodies or peptides to direct the nanoparticles to specific cell types, such as cancer cells.[1][4]

  • Bioimaging: Fluorescent dyes or contrast agents can be attached to the nanoparticles for in vitro and in vivo imaging applications.

  • Theranostics: The combination of therapeutic and diagnostic capabilities on a single nanoparticle platform.

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% v/v) or 4M HCl in dioxane.

  • Neutralization Buffer: e.g., 0.1 M sodium bicarbonate solution.

  • Washing Buffer: PBS with 0.05% Tween-20

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the activation of the carboxylic acid group of this compound using EDC/NHS chemistry and its subsequent conjugation to amine-functionalized nanoparticles.

1. Activation of this compound: a. Dissolve this compound in MES buffer (or anhydrous DMF) to a final concentration of 10 mM. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS for aqueous reactions) to the this compound solution. c. Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group, forming a more stable NHS ester intermediate.[3]

2. Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1 mg/mL. b. Add the activated this compound solution to the nanoparticle dispersion. A starting molar ratio of 1000:1 (linker to nanoparticle) is recommended, though this should be optimized for your specific nanoparticle system. c. Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

3. Quenching and Purification: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters. b. Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. c. Perform at least three wash cycles.

4. Characterization: a. Characterize the resulting nanoparticles (NP-Boc) for size, polydispersity index (PDI), and zeta potential. b. Confirm the successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.

1. Deprotection Reaction: a. Resuspend the purified NP-Boc in the deprotection solution (e.g., 20% TFA in DCM). b. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

2. Purification: a. Remove the deprotection solution by centrifugation. b. Wash the nanoparticles extensively with DCM followed by a neutralization buffer (e.g., 0.1 M sodium bicarbonate solution) to remove residual acid. c. Finally, wash the nanoparticles with PBS to return to a physiological buffer.

3. Characterization: a. Characterize the deprotected nanoparticles (NP-NH2) for size, PDI, and zeta potential. A successful deprotection should result in a shift to a more positive zeta potential due to the presence of protonated amine groups.[5] b. The presence of the primary amine can be quantified using methods like the ninhydrin (B49086) assay or fluorescamine (B152294) assay.

Data Presentation

The following tables present hypothetical but representative quantitative data for the characterization of nanoparticles at each stage of the surface modification process. These values are based on typical results observed in the literature for similar nanoparticle systems.

Table 1: Physicochemical Properties of Nanoparticles at Different Modification Stages

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
Amine-functionalized Nanoparticles (NP-NH2) - Initial100 ± 50.15 ± 0.02+25 ± 3
NP-Boc (After conjugation)115 ± 70.18 ± 0.03-15 ± 4
NP-NH2 (After Boc deprotection)118 ± 60.19 ± 0.03+35 ± 4

The increase in diameter and shift in zeta potential from positive to negative after conjugation with this compound are indicative of successful surface modification. The subsequent increase in positive charge after deprotection confirms the successful removal of the Boc group and exposure of the primary amines.

Table 2: Hypothetical Drug Loading and Release Characteristics

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at 24h (pH 5.5) (%)
Unmodified Nanoparticles5 ± 140 ± 580 ± 7
NP-NH2 (After deprotection)12 ± 285 ± 650 ± 5

Surface modification can significantly improve drug loading capacity and encapsulation efficiency due to increased surface area and favorable interactions.[6] The modified surface can also allow for more controlled drug release, particularly in acidic environments characteristic of tumor microenvironments or endosomal compartments.

Visualizations

experimental_workflow cluster_start Starting Material cluster_modification Surface Modification cluster_deprotection Deprotection cluster_application Downstream Applications start_np Amine-Functionalized Nanoparticles conjugation Conjugation Reaction start_np->conjugation activation Activation of This compound (EDC/NHS) activation->conjugation np_boc NP-Boc conjugation->np_boc deprotection Boc Deprotection (TFA/DCM) np_boc->deprotection np_nh2 Functionalized NP-NH2 deprotection->np_nh2 drug_loading Drug Loading np_nh2->drug_loading targeting Targeting Ligand Conjugation np_nh2->targeting

Caption: Experimental workflow for nanoparticle surface modification.

logical_relationship cluster_modification Surface Modification cluster_properties Impact on Nanoparticle Properties cluster_outcomes Therapeutic Outcomes mod Surface Modification with This compound biocompat Increased Biocompatibility mod->biocompat stability Enhanced Colloidal Stability mod->stability drug_load Improved Drug Loading mod->drug_load efficacy Enhanced Therapeutic Efficacy biocompat->efficacy toxicity Reduced Off-Target Toxicity biocompat->toxicity stability->efficacy drug_load->efficacy

Caption: Impact of surface modification on nanoparticle properties.

Conclusion

The use of this compound for the surface modification of nanoparticles provides a versatile and robust platform for the development of advanced drug delivery and imaging systems. The protocols outlined in this document provide a comprehensive guide for the successful functionalization and characterization of these nanoparticles. The ability to control the surface chemistry of nanoparticles is paramount to their performance in biological systems, and the methods described herein offer a reliable approach to achieving desired therapeutic outcomes.

References

Application Notes and Protocols: A Step-by-Step Guide for N-Boc Deprotection of 8-Amino-Octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-8-amino-octanoic acid. The Boc group is a cornerstone of amine protection in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1][2] This guide outlines the most common and effective methods for N-Boc deprotection, including protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), along with alternative approaches.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection of an N-Boc protected amine is typically achieved through acid-catalyzed hydrolysis of the carbamate.[3] The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA or HCl.[2][4]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[2][4]

The liberated tert-butyl cation is a reactive electrophile that can potentially lead to undesired side reactions, such as the alkylation of nucleophilic residues. To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture to trap the tert-butyl cation.[5]

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) start->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction by TLC react->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization or Chromatography (if needed) concentrate->purify characterize Characterize Final Product purify->characterize

References

Application Notes and Protocols for PROTAC Synthesis using N-Boc-8-amino-octanoic acid as a Flexible Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Flexible alkyl chains are a commonly employed class of linkers in PROTAC design due to their synthetic tractability and ability to provide the necessary flexibility for optimal ternary complex formation. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing N-Boc-8-amino-octanoic acid, a versatile building block for introducing an 8-carbon flexible alkyl linker. The protocols will focus on a modular synthetic strategy, exemplified by the synthesis of a PROTAC targeting the BRD4 protein using the ligand JQ1 and recruiting the Cereblon (CRBN) E3 ligase with pomalidomide (B1683931).

General Principles of Synthesis

The synthesis of the target PROTAC is achieved through a linear, multi-step process. The general workflow involves the sequential coupling of the three core components: the E3 ligase ligand, the flexible linker, and the POI ligand. The use of this compound allows for a controlled, stepwise assembly. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the linker prevents unwanted side reactions and can be readily removed under acidic conditions to allow for the subsequent coupling step.[3] Amide bond formation is the primary reaction used to connect the components, typically facilitated by standard peptide coupling reagents.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of a model PROTAC, JQ1-C8-Pomalidomide.

Part 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate (Pomalidomide-C8-N-Boc)

This protocol describes the conjugation of the N-Boc protected C8 linker to the E3 ligase ligand, pomalidomide.

Materials and Reagents:

  • Pomalidomide

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HATU

  • 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add DIC (1.2 equivalents) and DMAP (0.1 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add pomalidomide (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure Pomalidomide-C8-N-Boc intermediate.

Part 2: Deprotection of the Linker-E3 Ligase Ligand Intermediate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for subsequent coupling.

Materials and Reagents:

  • Pomalidomide-C8-N-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Pomalidomide-C8-N-Boc intermediate in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Pomalidomide-C8-NH₂ intermediate, which is often used in the next step without further purification.

Part 3: Coupling of the POI Ligand to the Linker-E3 Ligase Ligand Intermediate

This final step involves the amide coupling of the JQ1 carboxylic acid derivative to the free amine of the linker-pomalidomide intermediate.

Materials and Reagents:

  • Pomalidomide-C8-NH₂

  • (+)-JQ1 carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (+)-JQ1 carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the Pomalidomide-C8-NH₂ intermediate (1.1 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or flash column chromatography to obtain the final PROTAC, JQ1-C8-Pomalidomide.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the JQ1-C8-Pomalidomide PROTAC. The values are representative and may vary depending on the specific reaction conditions and purification techniques.

Table 1: Summary of Reaction Yields

StepProductStarting MaterialTypical Yield (%)
1Pomalidomide-C8-N-BocPomalidomide75-85%
2Pomalidomide-C8-NH₂Pomalidomide-C8-N-Boc>95% (crude)
3JQ1-C8-Pomalidomide(+)-JQ1 carboxylic acid40-60%

Table 2: Characterization Data for Final PROTAC (JQ1-C8-Pomalidomide)

AnalysisExpected Result
¹H NMR Peaks corresponding to protons of JQ1, pomalidomide, and the C8 alkyl linker.
LC-MS Calculated molecular weight: [M+H]⁺. Purity typically >95%.
HRMS High-resolution mass spectrometry to confirm the elemental composition.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC molecule.

Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligase Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: POI Ligand Coupling Pomalidomide Pomalidomide Intermediate_Boc Pomalidomide-C8-N-Boc Pomalidomide->Intermediate_Boc Linker_Boc This compound Linker_Boc->Intermediate_Boc Intermediate_NH2 Pomalidomide-C8-NH2 Intermediate_Boc->Intermediate_NH2 TFA/DCM Final_PROTAC Final PROTAC (JQ1-C8-Pomalidomide) Intermediate_NH2->Final_PROTAC JQ1 (+)-JQ1 carboxylic acid JQ1->Final_PROTAC Logical_Relationship cluster_components PROTAC Components cluster_process Synthetic Process POI_Ligand POI Ligand (e.g., JQ1) Amide_Coupling2 Amide Coupling 2 POI_Ligand->Amide_Coupling2 Linker Flexible Linker (this compound) Amide_Coupling1 Amide Coupling 1 Linker->Amide_Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Amide_Coupling1 Deprotection Boc Deprotection Amide_Coupling1->Deprotection Deprotection->Amide_Coupling2 Final_PROTAC Functional PROTAC Amide_Coupling2->Final_PROTAC

References

Application Notes and Protocols for Amide Bond Formation with N-Boc-8-amino-octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for the formation of an amide bond using N-Boc-8-amino-octanoic acid. This procedure is a fundamental step in the synthesis of various molecules, including PROTAC (Proteolysis Targeting Chimera) linkers, where this compound serves as a common building block.[1] The protocols provided herein detail the use of common coupling reagents to achieve efficient amide bond formation.

Introduction

This compound is a bifunctional molecule containing a carboxylic acid and a Boc-protected amine. The terminal carboxylic acid can be activated to react with a primary or secondary amine, forming a stable amide bond. This reaction is typically facilitated by coupling reagents that convert the carboxylic acid into a more reactive species. Common classes of coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent, base, and solvent can significantly influence the reaction efficiency and yield.

Data Presentation: General Reaction Parameters

The following table summarizes typical quantitative data and reaction conditions for amide bond formation with this compound using two common coupling methods. These parameters are based on established protocols for similar substrates and should be optimized for specific amine coupling partners.

ParameterEDC/HOBt CouplingHATU Coupling
This compound 1.0 equivalent1.0 equivalent
Amine 1.0 - 1.2 equivalents1.0 - 1.2 equivalents
Coupling Reagent EDC (1.0 - 1.5 equivalents)HATU (1.0 - 1.5 equivalents)
Additive HOBt (1.0 - 1.5 equivalents)None required
Base DIPEA (2.0 - 5.0 equivalents)DIPEA (2.0 - 5.0 equivalents)
Solvent DMF, DCM, or ACNDMF, DCM, ACN, or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 3 - 18 hours1 - 18 hours
Typical Yield Good to ExcellentGood to Excellent

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq), HOBt (1.5 eq), EDC·HCl (1.5 eq), and DIPEA (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 2: Amide Bond Formation using HATU

This protocol outlines a general procedure for the coupling of this compound with a primary amine using HATU.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl or saturated aqueous NH₄Cl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.0-1.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0-5.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the reaction mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the amide bond formation reaction.

Amide_Bond_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Coupling Add Coupling Reagent (e.g., EDC/HOBt or HATU) and Base (e.g., DIPEA) in Solvent (e.g., DMF) Acid->Coupling Amine Amine Amine->Coupling Workup Aqueous Work-up (Extraction & Washes) Coupling->Workup Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for amide bond formation.

References

Application Notes and Protocols: N-Boc-8-amino-octanoic Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-Boc-8-amino-octanoic acid as a versatile linker in the development of targeted drug delivery systems. This document outlines its role in constructing sophisticated delivery vehicles such as nanoparticles and antibody-drug conjugates (ADCs), and provides detailed protocols for synthesis, characterization, and evaluation.

Introduction to this compound in Drug Delivery

This compound is a bifunctional linker molecule increasingly employed in the design of advanced drug delivery systems. Its structure, featuring a carboxylic acid at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an eight-carbon aliphatic chain, offers several advantages for targeted therapies. The lipophilic octanoic acid chain can enhance the solubility and permeability of conjugated drugs, potentially improving their bioavailability.[1] The terminal functional groups provide handles for sequential and controlled conjugation of targeting moieties and therapeutic agents.

The Boc protecting group on the amine is stable under a variety of reaction conditions and can be selectively removed under mild acidic conditions, enabling a modular approach to the synthesis of complex drug delivery constructs.[1] The carboxylic acid can be readily activated to form stable amide bonds with amine-containing molecules, such as targeting ligands or drug molecules.[1]

Application 1: Linker for Targeted Nanoparticle Formulations

This compound can be utilized as a surface modification agent for nanoparticles, enabling the attachment of targeting ligands for active tumor targeting. The hydrophobic nature of the octanoic acid chain can facilitate its incorporation into lipid-based or polymeric nanoparticles.

Experimental Workflow for Targeted Nanoparticle Synthesis

The following diagram outlines the general workflow for the synthesis of targeted nanoparticles using this compound as a linker.

G cluster_0 Step 1: Nanoparticle Formulation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Targeting Ligand Attachment cluster_3 Step 4: Purification and Characterization A Drug and Polymer/Lipid Co-precipitation/Self-assembly B Activation of Nanoparticle Surface Carboxyl Groups (EDC/NHS) A->B Surface Functionalization D Conjugation of Linker to Nanoparticle B->D Amide Bond Formation C Deprotection of this compound (TFA in DCM) C->D E Activation of Linker's Carboxyl Group (EDC/NHS) D->E F Conjugation of Targeting Ligand (e.g., Antibody, Peptide) E->F Amide Bond Formation G Purification by Dialysis/ Size Exclusion Chromatography F->G H Characterization (DLS, TEM, Zeta Potential, Drug Loading, Ligand Density) G->H

Caption: Workflow for synthesizing targeted nanoparticles using this compound.

Protocol: Synthesis of Targeted Polymeric Nanoparticles

This protocol describes the preparation of drug-loaded polymeric nanoparticles with a surface-conjugated targeting peptide, using this compound as a linker.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Drug of choice (e.g., Doxorubicin)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Targeting peptide with a free amine group (e.g., RGD peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Nanoparticle Formulation:

    • Dissolve 100 mg of PLGA and 10 mg of the drug in 5 mL of a suitable organic solvent (e.g., acetone).

    • Add the organic solution dropwise to 50 mL of an aqueous solution containing a surfactant (e.g., 0.5% w/v polyvinyl alcohol) under constant stirring.

    • Stir the resulting emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 min), wash with deionized water, and lyophilize.

  • Linker Conjugation:

    • Boc Deprotection: Dissolve 20 mg of this compound in 2 mL of DCM. Add 0.5 mL of TFA and stir at room temperature for 2 hours. Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker (8-amino-octanoic acid).

    • Nanoparticle Surface Activation: Resuspend 50 mg of the lyophilized nanoparticles in 10 mL of MES buffer (pH 6.0). Add 10 mg of EDC and 6 mg of NHS and stir for 30 minutes at room temperature to activate the surface carboxyl groups of PLGA.

    • Conjugation: Add the deprotected 8-amino-octanoic acid to the activated nanoparticle suspension and stir for 4 hours at room temperature.

    • Purify the linker-conjugated nanoparticles by centrifugation and washing with deionized water.

  • Targeting Ligand Attachment:

    • Resuspend the linker-conjugated nanoparticles in 10 mL of PBS (pH 7.4).

    • Activate the terminal carboxyl group of the conjugated linker by adding 10 mg of EDC and 6 mg of NHS and stirring for 30 minutes.

    • Add 5 mg of the targeting peptide and stir for 12 hours at 4°C.

  • Purification and Characterization:

    • Purify the final targeted nanoparticles by dialysis against deionized water for 48 hours to remove unreacted reagents.

    • Characterize the nanoparticles for size and morphology (Dynamic Light Scattering, Transmission Electron Microscopy), surface charge (Zeta Potential), drug loading efficiency, and targeting ligand density.

Quantitative Data Summary
ParameterTypical RangeMethod of Analysis
Particle Size (Diameter) 100 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVZeta Potential Analyzer
Drug Loading Efficiency (%) 5 - 15%UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (%) 70 - 90%UV-Vis Spectroscopy / HPLC
Ligand Conjugation Density 10 - 50 µg/mgAmino Acid Analysis / Fluorescence Assay

Application 2: Linker for Antibody-Drug Conjugates (ADCs)

This compound can serve as a component of the linker in an ADC, connecting a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The length and flexibility of the octanoic acid chain can influence the stability and pharmacokinetic properties of the ADC.

ADC Synthesis Workflow

The following diagram illustrates the key steps in constructing an ADC using a linker derived from this compound.

G cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification and Characterization A Deprotection of this compound B Conjugation of Payload (Drug) to the Amine A->B C Activation of Carboxyl Group for Antibody Reaction B->C E Reaction of Activated Linker-Payload with Antibody Thiol Groups C->E Thiol-Maleimide or Amide Bond Formation D Partial Reduction of Antibody Interchain Disulfides (e.g., with TCEP) D->E F Purification by Protein A Chromatography/ Size Exclusion Chromatography E->F G Characterization (DAR, Purity, Aggregation, Binding Affinity, In Vitro Cytotoxicity) F->G

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Protocol: Synthesis of a Cysteine-Linked ADC

This protocol outlines the synthesis of an ADC where a cytotoxic drug is linked to the thiol groups of a partially reduced antibody via a maleimide-functionalized linker derived from this compound.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Maleimide-PEG-NHS ester

  • Cytotoxic drug with a free amine group (e.g., Monomethyl auristatin E - MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A chromatography column

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Synthesis of Linker-Payload:

    • Boc Deprotection: Deprotect this compound as described in the nanoparticle protocol.

    • Payload Conjugation: Dissolve the deprotected 8-amino-octanoic acid and the cytotoxic drug (MMAE) in DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 4 hours. Purify the product by HPLC.

    • Maleimide Functionalization: React the carboxyl group of the payload-linker conjugate with the NHS ester of Maleimide-PEG-NHS in DMF in the presence of a base. Purify the final maleimide-functionalized linker-payload by HPLC.

  • Antibody Reduction:

    • Dissolve the mAb in PBS (pH 7.4) to a concentration of 5-10 mg/mL.

    • Add a 2-3 molar excess of TCEP and incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the purified maleimide-functionalized linker-payload in a small amount of a co-solvent (e.g., DMSO) and add it to the reduced antibody solution (typically at a 5-10 fold molar excess of linker-payload to antibody).

    • Incubate the reaction at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the ADC using a Protein A column to remove unconjugated linker-payload and other small molecules.

    • Further purify and analyze the ADC for aggregation and purity using SEC.

    • Characterize the final ADC for Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry, binding affinity by ELISA or Surface Plasmon Resonance (SPR), and in vitro cytotoxicity using a relevant cancer cell line.

Quantitative Data Summary
ParameterTypical RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Purity (%) > 95%Size Exclusion Chromatography (SEC)
Monomer Content (%) > 95%Size Exclusion Chromatography (SEC)
Antigen Binding Affinity (KD) nM rangeELISA, Surface Plasmon Resonance (SPR)
In Vitro Cytotoxicity (IC50) nM to µM rangeCell-based viability assays (e.g., MTT, CellTiter-Glo)

Conclusion

This compound is a valuable and versatile linker for the development of targeted drug delivery systems. Its well-defined chemical properties allow for the controlled and sequential conjugation of therapeutic agents and targeting moieties to both nanoparticle surfaces and biologics like antibodies. The protocols and data presented here provide a foundation for researchers to design and synthesize novel and effective targeted therapies. Careful characterization and optimization of each step are crucial for achieving the desired therapeutic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: N-Boc-8-amino-octanoic acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with N-Boc-8-amino-octanoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a bifunctional molecule commonly used as a flexible, long-chain linker in chemical synthesis.[1] It possesses a carboxylic acid group at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a protein-of-interest (POI) ligand to an E3 ligase ligand.[1]

Q2: What are the most common reasons for low coupling efficiency with this compound?

Low coupling yields with this compound can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid group for amide bond formation.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, solvent, and the stoichiometry of reactants can significantly impact coupling efficiency.

  • Steric Hindrance: While this compound itself is not highly sterically hindered, the amine coupling partner may be, which can impede the reaction.[2]

  • Moisture and Reagent Purity: The presence of water can lead to the hydrolysis of activated intermediates, and impurities in reagents can interfere with the reaction.

  • Peptide Aggregation (in Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, blocking reactive sites.[2]

Q3: Which coupling reagents are recommended for this compound?

A variety of coupling reagents can be used. The choice often depends on the specific requirements of the synthesis, such as the nature of the amine coupling partner and whether the reaction is performed in solution or on a solid phase. Common choices include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).[3][4]

  • Uronium/Aminium Reagents: Such as HATU, HBTU, and HCTU, which are known for their high efficiency and are often preferred for more challenging couplings.[3][5][6]

  • Phosphonium Reagents: Such as PyBOP and PyAOP, which are also highly effective, particularly for sterically hindered couplings.[3][6]

Q4: How can I monitor the progress of my coupling reaction?

For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines on the resin, indicating an incomplete reaction.[1] For both solid-phase and solution-phase reactions, techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

Troubleshooting_Workflow start Low Coupling Yield reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check Start Here conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK success Improved Yield reagent_check->success Issue Resolved reagent_change Change Coupling Reagent conditions_check->reagent_change Conditions Optimized, Still Low Yield conditions_check->success Issue Resolved double_coupling Perform Double Coupling (SPPS) reagent_change->double_coupling Reagent Changed, Still Low Yield reagent_change->success Issue Resolved purification_check Review Purification Strategy double_coupling->purification_check Double Coupling Ineffective double_coupling->success Issue Resolved purification_check->success Issue Resolved Solution_Phase_HATU_Coupling start Start dissolve Dissolve this compound, HATU, and base in anhydrous DMF start->dissolve preactivate Pre-activate for 5-15 minutes at RT dissolve->preactivate add_amine Add amine to the reaction mixture preactivate->add_amine react Stir at RT for 2-24 hours add_amine->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end End purify->end

References

Common side reactions during the synthesis of N-Boc-8-amino-octanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-8-amino-octanoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound derivatives.

Problem 1: Low Yield of the Desired Amide or Ester Product

Possible Cause 1: Incomplete Reaction

  • Troubleshooting Suggestion:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Increase the reaction time if starting materials are still present.

    • Ensure efficient stirring to maximize contact between reactants.

    • For carbodiimide (B86325) couplings, consider using a slight excess (1.1-1.2 equivalents) of the coupling agent and any additives relative to the carboxylic acid to drive the reaction to completion.

Possible Cause 2: Formation of N-acylurea Byproduct

  • Troubleshooting Suggestion:

    • This is a very common side reaction when using carbodiimide coupling agents like DCC or EDC. The intermediate O-acylisourea rearranges to the more stable, unreactive N-acylurea.

    • To suppress this side reaction, add 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to the reaction mixture. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine or alcohol and less prone to rearrangement.

    • Using pyridine (B92270) as a solvent or co-solvent can also significantly suppress N-acylurea formation.[1][2]

Possible Cause 3: Suboptimal Reaction Conditions

  • Troubleshooting Suggestion:

    • Solvent: The choice of solvent can impact reaction rates and side product formation. Dichloromethane (B109758) (DCM) and chloroform (B151607) are often preferred for carbodiimide couplings as they can reduce the rate of N-acylurea formation compared to more polar solvents like DMF or THF.[3]

    • Temperature: Perform the reaction at 0°C initially and then allow it to slowly warm to room temperature. Higher temperatures can sometimes promote side reactions.

    • Order of Addition: For carbodiimide reactions, a common practice is to dissolve the this compound, the amine/alcohol, and any additives (like HOBt) in the solvent before adding the carbodiimide.

Possible Cause 4: Degradation of Starting Materials or Products

  • Troubleshooting Suggestion:

    • Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated carboxylic acid and coupling agents.

    • Avoid harsh acidic or basic conditions during workup if your product is sensitive. For acid-sensitive esters, consider using a mild acid wash, such as a saturated aqueous solution of citric acid, instead of stronger acids like HCl.

Problem 2: Difficulty in Purifying the Final Product

Possible Cause 1: Presence of Dicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)urea (EDU)

  • Troubleshooting Suggestion:

    • DCU (from DCC): DCU is largely insoluble in many organic solvents. A significant portion can be removed by simple filtration of the reaction mixture. To remove residual DCU, you can concentrate the crude product and triturate with a solvent in which DCU has very low solubility, such as diethyl ether or acetonitrile, followed by filtration.[4][5] Chilling the solution can further promote precipitation.

    • EDU (from EDC): EDU and any unreacted EDC are water-soluble and can typically be removed by performing an aqueous workup. Wash the organic layer with water or brine.

Possible Cause 2: Presence of N-acylurea Byproduct

  • Troubleshooting Suggestion:

    • N-acylurea can be difficult to separate from the desired product by column chromatography due to similar polarities.

    • If EDC was used as the coupling agent, the corresponding N-acylurea is water-soluble and can be removed with an aqueous wash.[3]

    • For N-acylureas derived from DCC, which are less soluble in water, careful column chromatography with a suitable solvent system is often required. It may be necessary to screen different solvent systems to achieve good separation.

    • In some cases, if the desired product is stable to acidic conditions, washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can help in removing the urea-based byproducts.[4]

Problem 3: Unexpected Side Products Observed by TLC/HPLC/NMR

Possible Cause 1: Dimerization

  • Troubleshooting Suggestion:

    • In some EDC-mediated reactions, dimerization of the N-Boc-amino acid can occur, leading to the formation of Boc-Xaa-Xaa-OR.[1]

    • This can be suppressed by carrying out the reaction in pyridine or by adding N-methylmorpholine when using DCC.[1] The use of HOSu or 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine can also prevent dimer formation.[1]

Possible Cause 2: Racemization

  • Troubleshooting Suggestion:

    • Carbodiimide activation can sometimes lead to partial racemization of the amino acid.

    • The addition of HOBt is known to minimize this side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing an amide derivative of this compound using EDC?

A1: The most prevalent side reaction is the formation of an N-acylurea. This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of this compound and EDC, undergoes an intramolecular rearrangement to the more stable but unreactive N-acylurea. This side reaction consumes your starting material and can complicate purification.

Q2: How can I minimize the formation of N-acylurea?

A2: The most effective way to minimize N-acylurea formation is to add an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu), to the reaction. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and readily reacts with the amine to form the desired amide.

Q3: My TLC plate shows a complex mixture of products. What could be the issue?

A3: A messy TLC plate can indicate several issues. It could be due to the formation of N-acylurea, unreacted starting materials, or other side products like dimers. It's also possible that some thermal degradation occurred if the reaction or workup involved high temperatures. Running control TLCs of your starting materials and using specific staining techniques can help in identifying the spots.

Q4: How do I remove the dicyclohexylurea (DCU) byproduct when using DCC?

A4: DCU has low solubility in most common organic solvents. The majority can be removed by filtering the reaction mixture. For residual amounts, you can dissolve the crude product in a minimal amount of a suitable organic solvent (like ethyl acetate (B1210297) or DCM), cool the solution in an ice bath or refrigerator to precipitate more DCU, and then filter again.[4][5]

Q5: Is it better to use EDC or DCC for my coupling reaction?

A5: The choice between EDC and DCC often depends on the scale of your reaction and the properties of your desired product. EDC and its byproducts (EDU and N-acyl-EDU) are water-soluble, which allows for a simple aqueous workup to remove them. This makes EDC a popular choice, especially for larger scale reactions where chromatography is less desirable. DCC is less expensive, and the DCU byproduct is removed by filtration. However, complete removal of DCU can sometimes be challenging.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Synthesis

Coupling Reagent SystemAmineSolventYield (%)Side ProductsReference
EDC/DMAP/HOBt (cat.)Electron-deficient amineAcetonitrileGood to ExcellentN-acylurea (suppressed by HOBt)[7]
HATU/DIPEAElectron-deficient amineDMF38[8]
DCC/DMAP/HOBt (cat.)Electron-deficient amineAcetonitrile51N-acylurea, DCU[8]
HBTU/HOBt/NMMSterically hindered esterificationNot specified40[9]

Table 2: Yields for the Synthesis of N-Boc-Amino Acid Methyl Esters

Starting Amino AcidReagent SystemYield (%)Reference
Sarcosine(Boc)₂O, TEA in DCM90[10]
Various Amino AcidsTMSCl in Methanol (B129727)Good to Excellent[11]
N-(tert-butoxycarbonyl)-L-serine methyl ester (to intermediate iodide)I₂, PPh₃, Imidazole in DCM82[12]
Intermediate iodide (to N-(Boc)-allylglycine methyl ester)Zn, Pd₂(dba)₃, P(o-tol)₃, Vinyl bromide in THF65[12]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.0-1.1 eq.), and HOBt (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the mixture to 0°C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.1 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Methyl Esterification using TMSCl/Methanol
  • Reaction Setup: Suspend this compound (1.0 eq.) in methanol.

  • TMSCl Addition: Cool the suspension to 0°C and slowly add trimethylchlorosilane (TMSCl) (2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Workup:

    • Remove the solvent under reduced pressure.

    • The resulting product is often the methyl ester hydrochloride salt of the deprotected amino acid. If the Boc-protected ester is desired, a different esterification method (e.g., using diazomethane (B1218177) or methyl iodide with a base) should be employed. For a milder approach that retains the Boc group, DCC/DMAP with methanol can be used.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve this compound, Amine/Alcohol, and HOBt in Solvent B Cool to 0°C A->B C Add Carbodiimide (EDC or DCC) B->C D Stir at Room Temperature C->D E Dilute with Organic Solvent D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 N-acylurea Formation Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Cause4 Degradation Start->Cause4 Sol1 Increase reaction time Monitor by TLC/HPLC Cause1->Sol1 Sol2 Add HOBt or HOSu Use Pyridine as solvent Cause2->Sol2 Sol3 Optimize solvent and temperature Check order of addition Cause3->Sol3 Sol4 Use anhydrous reagents Employ mild workup Cause4->Sol4

References

Technical Support Center: Purification of N-Boc-8-amino-octanoic acid-containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides containing the N-Boc-8-amino-octanoic acid linker. This lipophilic moiety can present unique challenges during purification, primarily due to increased hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing this compound?

A1: The primary challenge is the increased hydrophobicity imparted by the this compound linker. This can lead to several issues during purification, including:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for RP-HPLC.[1][2]

  • Aggregation: Hydrophobic peptides have a higher tendency to aggregate, which can result in low yields, poor peak shape, and even column clogging.

  • Strong Retention on RP-HPLC Columns: The lipophilic nature of the linker can cause the peptide to bind very strongly to C18 columns, leading to broad peaks and poor recovery.[3]

  • Co-elution with Similar Impurities: Hydrophobic impurities can be difficult to separate from the target peptide.

Q2: How does the this compound linker affect the retention time in RP-HPLC?

A2: The this compound linker significantly increases the hydrophobicity of a peptide, which leads to a longer retention time on a reversed-phase column.[4][5][6] The octanoyl chain and the Boc protecting group both contribute to this effect. The exact shift in retention time will depend on the overall sequence of the peptide and the specific chromatographic conditions.

Q3: What is a good starting point for developing an RP-HPLC purification method for these peptides?

A3: A good starting point is to use a standard C18 column with a mobile phase consisting of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA).[7][][9] However, due to the hydrophobicity of the peptide, you will likely need to adjust the gradient to elute the peptide effectively. A shallower gradient may be necessary to achieve good resolution.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound-containing peptides.

Problem 1: Poor Solubility of the Crude Peptide

Symptoms:

  • The lyophilized peptide does not dissolve in the initial mobile phase or chosen solvent.

  • The solution is cloudy or contains visible particulates.

Solutions:

StrategyDetailed Recommendation
Solvent Selection Start by attempting to dissolve the peptide in the initial mobile phase (low organic content). If unsuccessful, try dissolving in a small amount of a stronger organic solvent like DMSO, DMF, or isopropanol (B130326) first, and then slowly dilute with the aqueous mobile phase.[1][2]
pH Adjustment For peptides with a net charge, adjusting the pH of the solvent can improve solubility. For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) may help. For acidic peptides, a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) can be used.[2]
Sonication Sonication can help to break up aggregates and enhance dissolution.[2]
Problem 2: Broad or Tailing Peaks in RP-HPLC

Symptoms:

  • The main peak in the chromatogram is wide and asymmetrical.

Solutions:

StrategyDetailed RecommendationQuantitative Parameter
Increase Column Temperature Elevating the column temperature can improve peak shape by increasing the peptide's solubility and reducing mobile phase viscosity.[3][10]40-60°C
Optimize Ion-Pairing Agent Ensure an adequate concentration of TFA (typically 0.1%).[3][] For mass spectrometry applications where TFA can cause ion suppression, formic acid (FA) is an alternative, though it may result in broader peaks.[3]0.1% TFA or 0.1% FA
Change Organic Solvent For very hydrophobic peptides, replacing acetonitrile with n-propanol or isopropanol can improve solubility and peak shape.[3][11]-
Adjust Gradient Slope A shallower gradient (slower increase in organic solvent concentration) can improve resolution and peak shape.[3]e.g., 0.5-1% change in organic solvent per minute
Problem 3: Low or No Recovery of the Peptide

Symptoms:

  • The expected peptide peak is very small or absent in the chromatogram.

  • "Ghost peaks" appear in subsequent blank runs, indicating carryover.[3]

Solutions:

StrategyDetailed Recommendation
Use a Less Retentive Column A standard C18 column might be too hydrophobic. Consider using a column with a shorter alkyl chain (C8 or C4) or a phenyl-based column.[3][12]
Increase Organic Solvent Strength Ensure your gradient reaches a high enough percentage of the organic solvent to elute the strongly bound peptide. A final wash step with a high concentration of organic solvent (e.g., 95% ACN) should be included at the end of each run.[3]
Check for Aggregation on the Column Aggregation on the column can lead to irreversible binding. Modifying the mobile phase with additives like guanidine (B92328) hydrochloride (if compatible with your subsequent steps) can sometimes help.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound-containing Peptides
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO or isopropanol).

    • Slowly add the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA) to the desired concentration (typically 1-5 mg/mL).[3]

    • Centrifuge the sample to remove any insoluble material.

  • Chromatographic Conditions:

    • Column: Start with a C8 or C4 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 5-65% B over 60 minutes.

    • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: UV at 220 nm and 280 nm.

    • Column Temperature: 40°C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize.

Protocol 2: Orthogonal Purification Strategy

For complex mixtures or to remove closely eluting impurities, an orthogonal purification approach can be beneficial.[13] This involves using a second purification method that separates based on a different principle than hydrophobicity.

  • First Dimension (RP-HPLC):

    • Perform an initial purification using RP-HPLC as described in Protocol 1. This will remove the majority of unrelated impurities.

  • Second Dimension (e.g., Ion-Exchange Chromatography - IEX):

    • Lyophilize the partially purified peptide from the first dimension.

    • Dissolve the peptide in the appropriate IEX loading buffer.

    • Perform ion-exchange chromatography based on the peptide's isoelectric point (pI).

      • For peptides with a pI > 7, use cation-exchange chromatography.

      • For peptides with a pI < 7, use anion-exchange chromatography.

    • Elute with a salt gradient (e.g., NaCl or KCl).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final Final Product synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin (e.g., with TFA cocktail) synthesis->cleavage dissolution Crude Peptide Dissolution cleavage->dissolution Crude Peptide rphplc Reversed-Phase HPLC (C8 or C4 column) dissolution->rphplc fraction_collection Fraction Collection rphplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling >95% Purity lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A typical experimental workflow for the purification of this compound-containing peptides.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Identified poor_solubility Poor Solubility start->poor_solubility broad_peaks Broad/Tailing Peaks start->broad_peaks low_recovery Low Recovery start->low_recovery solubility_solutions Optimize Solvent pH Adjustment Sonication poor_solubility->solubility_solutions peak_shape_solutions Increase Temperature Optimize Ion-Pairing Change Organic Solvent Shallow Gradient broad_peaks->peak_shape_solutions recovery_solutions Less Retentive Column Increase Organic Strength Check Aggregation low_recovery->recovery_solutions end Successful Purification solubility_solutions->end Improved Dissolution peak_shape_solutions->end Improved Peak Shape recovery_solutions->end Improved Recovery

Caption: A troubleshooting decision tree for common issues encountered during the purification of hydrophobic peptides.

References

How to improve the yield of N-Boc-8-amino-octanoic acid conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-8-amino-octanoic acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind conjugating this compound to a primary amine?

A1: The conjugation of this compound to a primary amine involves the formation of a stable amide bond. This is a condensation reaction where the carboxylic acid group of this compound is activated by a coupling agent, making it susceptible to nucleophilic attack by the primary amine. The Boc (tert-butyloxycarbonyl) group protects the amino group of the octanoic acid linker, preventing self-polymerization.[1][2]

Q2: Which coupling agents are most effective for this type of reaction?

A2: Several classes of coupling agents can be used, with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) being a popular and effective choice, often used in conjunction with NHS (N-hydroxysuccinimide) or Sulfo-NHS to increase efficiency and stability of the active intermediate.[3][4][5] Other highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU), which are known for high coupling rates and suppression of side reactions.[6][7] The choice of coupling reagent can significantly impact the reaction yield.[6]

Q3: What is the purpose of adding NHS or HOBt to the reaction?

A3: Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimide (B86325) coupling agents to form a more stable active ester intermediate. This intermediate is less prone to hydrolysis in aqueous solutions and reacts efficiently with the primary amine to form the desired amide bond. This two-step process generally leads to higher yields and fewer side products, such as N-acylurea.[3][8]

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. Staining the TLC plate with ninhydrin (B49086) can be useful for visualizing primary amines. If your starting amine is consumed and a new, less polar spot appears, it is an indication of a successful conjugation. Liquid chromatography-mass spectrometry (LC-MS) can also be used to confirm the formation of the desired product by identifying its molecular weight.

Q5: What are the typical purification methods for the final conjugate?

A5: Purification of the N-Boc-protected conjugate is typically achieved through column chromatography on silica (B1680970) gel. The polarity of the solvent system will depend on the specific properties of the conjugated molecule. After purification, the structure and purity can be confirmed by NMR spectroscopy and mass spectrometry.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inefficient Coupling Agent Switch to a more powerful coupling reagent such as HATU or COMU, which have been shown to provide higher yields in difficult couplings.[6] Consider screening several different coupling agents to find the optimal one for your specific substrates.[9]
Hydrolysis of Active Intermediate If using a carbodiimide like EDC, ensure the addition of NHS or HOBt to form a more stable active ester, especially in aqueous-containing solvents.[3][8]
Incorrect pH The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-5.0. The subsequent reaction with the amine is favored at a pH of 7.2-7.5.[10] Using a two-step procedure with pH adjustment can improve yields.
Steric Hindrance For sterically hindered substrates, increasing the reaction temperature or switching to a more potent coupling reagent may be necessary.[11] Prolonged reaction times (e.g., overnight) can also improve yields.[9]
Poor Solubility of Reactants Ensure your starting materials are fully dissolved in the reaction solvent. If solubility is an issue, consider switching to a different solvent system. Common solvents for these reactions include DMF, DCM, and NMP.[12]
Incomplete Reaction Consider performing a double or triple coupling, where fresh coupling agent and this compound are added to the reaction mixture after the initial coupling period.[9]

Issue 2: Presence of Side Products

Potential Cause Troubleshooting Step
N-acylurea Formation This is a common side product when using carbodiimides. The addition of HOBt or NHS can minimize the formation of this byproduct by rapidly converting the O-acylisourea intermediate to a more stable active ester.[8]
Racemization For chiral amines, racemization can be a concern, especially at elevated temperatures. Using additives like HOBt or HOAt can help to suppress racemization.[13] It is also recommended to perform the reaction at lower temperatures if racemization is suspected.
Di-acylation of the Amine If the amine has more than one reactive site, di-acylation can occur. Using a limiting amount of the this compound can help to favor mono-acylation.

Data Presentation

Table 1: Effect of Coupling Agent on Amide Bond Formation Yield

Coupling AgentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
EDCHOBtDIPEADMFRT12~70-85
HATU-DIPEADMFRT2>90
PyBOP-DIPEADMFRT2>90
HBTU-DIPEADMFRT283
COMU-DIPEADMFRT<199.7[6]

Note: Yields are approximate and can vary depending on the specific substrates used.

Table 2: Influence of Solvent and Temperature on Amide Bond Formation

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane (DCM)Room Temperature24Moderate
Dimethylformamide (DMF)Room Temperature24Good
Dichloromethane (DCM)80 (Microwave)143
Dichloromethane (DCM)80 (Conventional)2485
Solvent-free807Low
Solvent-free120799[14][15]

Note: Data is generalized from various amide bond formation studies and illustrates general trends.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling in an Organic Solvent

  • Dissolve Reactants: In a clean, dry flask, dissolve this compound (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Activate Carboxylic Acid: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Amine: In a separate flask, dissolve the primary amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction: Add the amine solution to the activated this compound solution. If the amine is in the form of a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) to neutralize the salt.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_acid Dissolve this compound and NHS in DMF activate Add EDC to activate carboxylic acid dissolve_acid->activate dissolve_amine Dissolve primary amine in DMF couple Add amine solution and base (if needed) to initiate coupling dissolve_amine->couple activate->couple monitor Monitor reaction by TLC or LC-MS couple->monitor workup Aqueous work-up (Dilution & Washing) monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the conjugation of this compound.

reaction_pathway Chemical Pathway of EDC/NHS Mediated Amide Bond Formation cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products boc_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate (Unstable) boc_acid->o_acylisourea + EDC amine Primary Amine (R'-NH2) edc EDC nhs NHS nhs_ester NHS-Ester (More Stable) o_acylisourea->nhs_ester + NHS amide Amide Conjugate (R-CO-NH-R') o_acylisourea->amide + R'-NH2 (Direct Pathway) nhs_ester->amide + R'-NH2 urea Urea Byproduct

Caption: The chemical pathway of EDC/NHS mediated amide bond formation.

References

Incomplete N-Boc deprotection of 8-amino-octanoic acid and how to resolve it.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the N-Boc deprotection of 8-amino-octanoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the N-Boc protecting group and why is it used?

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[1][2] It masks the nucleophilicity of the amine group, allowing for selective reactions on other parts of the molecule.[2] The Boc group is stable under many conditions but can be readily removed using acid, making it a cornerstone of peptide synthesis and other multi-step synthetic routes.[1][2]

Q2: What are the common signs of an incomplete N-Boc deprotection of 8-amino-octanoic acid?

The primary signs of an incomplete reaction are the presence of the starting material, Boc-8-amino-octanoic acid, in the final product mixture and a lower than expected yield of the desired 8-amino-octanoic acid.[3] This is typically confirmed by analytical methods like Thin-Layer Chromatography (TLC), where a spot corresponding to the less polar starting material persists, or by LC-MS, which will show a mass peak for the Boc-protected compound.[4][5]

Q3: Why might the N-Boc deprotection of 8-amino-octanoic acid be incomplete?

Several factors can lead to incomplete deprotection:

  • Insufficient Acid or Reaction Time: The acidic conditions may not be strong enough or the reaction may not have been allowed to run long enough for full conversion.[5][6]

  • Reagent Degradation: The acid used (e.g., Trifluoroacetic Acid - TFA) may have degraded over time. Some solvents, like older bottles of chloroform, can also contain acidic impurities (HCl) that might affect sensitive substrates but may not be sufficient for a robust deprotection.[7]

  • Poor Solubility: While 8-amino-octanoic acid derivatives are relatively simple, poor solubility of the starting material in the chosen solvent can hinder the reaction.

  • Inadequate Work-up: The deprotected amine product might be lost during extraction if the pH of the aqueous layer is not properly controlled.

Q4: Can I re-subject my partially deprotected material to the reaction conditions?

Yes. If you have isolated a mixture containing a significant amount of unreacted starting material, you can re-subject it to the deprotection conditions. It is advisable to use fresh reagents and consider extending the reaction time or increasing the concentration of the acid.[6] Continuous monitoring by TLC or LC-MS is highly recommended to ensure the reaction proceeds to completion.[5][8]

Troubleshooting Guide

Problem 1: Significant starting material remains after the reaction.

This is the most common issue, identified by TLC or LC-MS analysis showing both starting material and the more polar product.

Possible Cause Suggested Solution Rationale
Insufficient Reaction Time Increase the reaction time in 30-minute increments, monitoring by TLC/LC-MS until the starting material spot/peak is gone.Some substrates require longer reaction times for complete conversion.[6]
Inadequate Acid Strength/Conc. Increase the concentration of acid. For example, move from 25% TFA in Dichloromethane (B109758) (DCM) to 50% TFA in DCM.[4]A higher concentration of acid increases the reaction rate. A 55% TFA/DCM mixture has been shown to be highly effective.[9]
Degraded Reagents Use a fresh, unopened bottle of TFA or a freshly prepared solution of HCl in dioxane.Acids can absorb moisture and lose potency over time.
Sub-optimal Reagent Choice Switch to a different deprotection system. If using HCl in dioxane, try TFA in DCM, which is generally stronger.[10]Different reagent systems have varying efficiencies. TFA is a very strong acid commonly used for robust deprotection.[1]
Problem 2: The isolated product is an oily residue instead of a solid.

This is a frequent issue when using Trifluoroacetic Acid (TFA), as the resulting amine trifluoroacetate (B77799) salts are often oils and difficult to handle.

Possible Cause Suggested Solution Rationale
Formation of TFA Salt After evaporating the TFA/DCM, add a non-polar solvent like toluene (B28343) and re-evaporate. Repeat 2-3 times.This process of co-evaporation helps to azeotropically remove residual traces of TFA that contribute to the oily consistency.[4][11]
Reagent Choice Switch the deprotection method to 4M HCl in 1,4-dioxane (B91453).The resulting hydrochloride (HCl) salt of the amine is often a crystalline, free-flowing solid that can be easily isolated by filtration, typically after precipitation with a solvent like diethyl ether.[4][11]
Problem 3: Low yield of the final product.

Even if the reaction goes to completion, a low isolated yield indicates issues with the work-up and purification steps.

Possible Cause Suggested Solution Rationale
Product Loss During Work-up If converting the amine salt to the free amine, ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent.The free amine is more soluble in organic solvents than its protonated salt form. Incomplete neutralization will result in the product remaining in the aqueous layer.
Product Solubility 8-amino-octanoic acid hydrochloride has some water solubility.[12]When precipitating the HCl salt, ensure the solution is sufficiently cold (0°C) and minimize the volume of solvent used for washing to avoid re-dissolving the product.

Comparative Overview of Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneProtocol 3: Oxalyl Chloride/MeOH
Reagents 20-55% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)4M Hydrogen Chloride (HCl) in 1,4-Dioxane3-5 equiv. Oxalyl Chloride in Methanol (B129727) (MeOH)
Temperature 0°C to Room Temperature0°C to Room TemperatureRoom Temperature
Typical Time 30 min - 2 hours[4]30 min - 2 hours[4]1 - 4 hours[13]
Pros Strong, highly effective, simple setup.Often yields a crystalline HCl salt, easy to handle, considered milder than TFA.[4][11]Very mild conditions, tolerant of many other functional groups.[3][13]
Cons Product is often an oily TFA salt, TFA is corrosive and requires careful handling.[11]Dioxane is a suspected carcinogen.[14]Requires careful addition of oxalyl chloride.[3]

Experimental Protocols

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the Boc-8-amino-octanoic acid in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the flask with vigorous stirring (this creates a 50% TFA/DCM v/v solution).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-2 hours.[7]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator (ensure the cold trap is effective).

  • TFA Removal: Add toluene to the residue and evaporate again. Repeat this step twice to ensure all residual TFA is removed.[4] The product is the TFA salt of 8-amino-octanoic acid.

Protocol 2: N-Boc Deprotection with Hydrogen Chloride (HCl) in Dioxane
  • Dissolution: Dissolve the Boc-8-amino-octanoic acid in a minimal amount of a suitable solvent like methanol or DCM.

  • Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Isolation: Add diethyl ether to the residue to precipitate the hydrochloride salt. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[4]

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Use silica (B1680970) gel coated plates (e.g., Silica gel 60 F₂₅₄).

  • Mobile Phase: A good starting mobile phase is a mixture of Dichloromethane and Methanol (9:1 v/v). The polarity can be adjusted as needed.[5]

  • Spotting: At each time point, take a small aliquot of the reaction mixture, dilute it, and spot it on the TLC plate alongside a spot of the original starting material.

  • Visualization: After running the plate, visualize the spots. The Boc-protected starting material is less polar and will have a higher Rf value. The deprotected product, 8-amino-octanoic acid, is much more polar and will have a lower Rf value (closer to the baseline).[5] The reaction is complete when the starting material spot is no longer visible.

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-8-amino-octanoic acid in appropriate solvent (e.g., DCM) react Add deprotection reagent (e.g., TFA or HCl/Dioxane) at 0°C to RT start->react monitor Monitor reaction progress by TLC or LC-MS react->monitor monitor->react Incomplete evap Evaporate solvent and excess acid under reduced pressure monitor->evap Complete isolate Isolate product salt (e.g., precipitate with ether) evap->isolate free_amine Optional: Neutralize with base and extract free amine isolate->free_amine final_product Purified 8-amino-octanoic acid (salt or free amine) isolate->final_product free_amine->final_product

Caption: General experimental workflow for N-Boc deprotection.

Troubleshooting_Tree q1 Is the deprotection incomplete (starting material remains)? a1_yes YES q1->a1_yes   a1_no NO q1->a1_no   cause1 Possible Cause: Insufficient Time/Acid Strength a1_yes->cause1 cause2 Possible Cause: Sub-optimal Reagent a1_yes->cause2 solution1 Solution: 1. Increase reaction time. 2. Increase acid concentration. 3. Use fresh reagents. cause1->solution1 solution2 Solution: Switch from HCl/Dioxane to TFA/DCM system. cause2->solution2 q2 Is the product an oily residue? a1_no->q2 a2_yes YES q2->a2_yes   a2_no NO q2->a2_no   cause3 Possible Cause: Residual TFA / TFA Salt a2_yes->cause3 solution3 Solution: 1. Co-evaporate with Toluene. 2. Switch to HCl/Dioxane method to get a crystalline salt. cause3->solution3 success Deprotection Successful. Proceed with purification. a2_no->success

Caption: Troubleshooting decision tree for incomplete deprotection.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with an N-Boc-8-amino-octanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified with an N-Boc-8-amino-octanoic acid linker.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of peptides derivatized with the this compound linker.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Intensity 1. Sample Loss: The hydrophobic nature of the linker can cause the peptide to adsorb to surfaces of sample vials and pipette tips.[1][2] 2. Poor Ionization: The bulky, non-polar linker may hinder efficient ionization. 3. Precipitation: The modified peptide may precipitate in the sample solvent or upon injection into the LC system.[1]1. Use low-binding polypropylene (B1209903) or specially treated vials.[2] Consider using a carrier protein or a mass spectrometry compatible surfactant like n-Dodecyl-β-D-maltoside (DDM) to reduce non-specific binding. 2. Optimize ESI source parameters. Ensure the sample is fully desolvated. Consider derivatization with a charged tag to improve ionization efficiency.[3][4] 3. Ensure the sample is fully dissolved in an appropriate solvent, which may require a higher percentage of organic solvent like acetonitrile (B52724) or the addition of a small amount of DMSO.[1]
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Hydrophobic Interactions: Strong interactions between the linker and the stationary phase of the reverse-phase column.[5] 2. Secondary Interactions: Interactions between the peptide and active sites on the column. 3. Inappropriate Mobile Phase: The mobile phase may not be optimal for eluting the hydrophobic peptide.1. Use a column with a less retentive stationary phase, such as C8 or C4, instead of the standard C18.[5] 2. Use a high-purity silica (B1680970) column and ensure proper mobile phase additives (e.g., 0.1% formic acid) to minimize secondary interactions. 3. Increase the organic content in the mobile phase gradient.[1] Optimize the gradient slope for better separation. Consider using a different organic modifier like isopropanol (B130326) for highly hydrophobic peptides.
No or Poor Fragmentation in MS/MS 1. Low Collision Energy: The applied collision energy may be insufficient to fragment the precursor ion. 2. Stable Precursor Ion: The modification may stabilize the precursor ion, making it resistant to fragmentation. 3. Charge State: The precursor ion may be in a low charge state, which can be more difficult to fragment.1. Systematically increase the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy. 2. Try alternative fragmentation methods like electron-transfer dissociation (ETD) if available, as it can be more effective for fragmenting stable, highly charged precursors.[6] 3. Optimize ionization conditions to favor higher charge states.
Complex or Uninterpretable MS/MS Spectra 1. Dominant Neutral Losses: The N-Boc group and the linker itself can undergo neutral losses, dominating the spectrum and suppressing backbone fragmentation. 2. Internal Fragmentation: The long, flexible linker may promote internal fragmentation.[7][8] 3. Presence of Contaminants: Co-eluting impurities can lead to a complex mixture of fragment ions.1. Look for characteristic neutral losses of t-butanol (74 Da) or 2-methylprop-1-ene (B12662633) (56 Da) from the Boc group. Lowering the collision energy may reduce these losses and promote backbone fragmentation. 2. Analyze the spectrum for non-canonical fragment ions. High-resolution mass spectrometry can aid in assigning fragment ion compositions. 3. Improve sample cleanup and chromatographic separation to isolate the peptide of interest.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic neutral losses from the this compound linker in CID?

A1: The N-Boc (tert-Butyloxycarbonyl) protecting group is known to produce characteristic neutral losses upon collision-induced dissociation (CID). The two primary neutral losses to expect are:

  • Loss of t-butanol (C₄H₁₀O): A neutral loss of approximately 74.07 Da.

  • Loss of 2-methylprop-1-ene (C₄H₈): A neutral loss of approximately 56.06 Da.

The 8-amino-octanoic acid linker itself is a saturated alkyl chain and is less prone to characteristic neutral losses compared to the Boc group. However, at higher collision energies, you may observe non-specific losses of portions of the alkyl chain.

Q2: How does the this compound linker affect the retention time of a peptide in reverse-phase chromatography?

A2: The 8-amino-octanoic acid portion of the linker is a C8 alkyl chain, which significantly increases the hydrophobicity of the peptide. This will lead to a substantial increase in retention time on a reverse-phase column (e.g., C18) compared to the unmodified peptide.[5] You may need to adjust your gradient to use a higher percentage of organic solvent to elute the modified peptide.[1]

Q3: What is the best type of column to use for separating peptides modified with this linker?

A3: Due to the increased hydrophobicity, a standard C18 column may result in poor peak shape and carryover.[5] It is often beneficial to use a column with a less hydrophobic stationary phase, such as a C8 or C4 column.[5] This will reduce the strength of the hydrophobic interactions and can lead to improved peak shape and better recovery.

Q4: My peptide is not fragmenting well. What are some alternative fragmentation techniques I can try?

A4: If you are having difficulty obtaining informative fragment ions using CID or HCD, consider using an alternative fragmentation method if your instrument is equipped for it. Electron-transfer dissociation (ETD) can be particularly useful for peptides with stable modifications or those that tend to produce dominant neutral losses with collisional activation.[6] ETD often preserves labile modifications and can provide more extensive backbone fragmentation.

Q5: How can I confirm that the linker is intact on my peptide?

A5: The most straightforward way to confirm the presence of the intact linker is by accurate mass measurement of the precursor ion in a high-resolution mass spectrometer. The measured mass should match the theoretical mass of the peptide plus the mass of the this compound linker (Molecular Weight: 273.39 g/mol ). In the MS/MS spectrum, the presence of fragment ions containing the linker and the characteristic neutral losses from the Boc group also provide evidence for the intact modification.

Experimental Protocols

Sample Preparation for LC-MS Analysis

This protocol is designed to minimize sample loss and ensure the solubility of hydrophobic peptides modified with the this compound linker.

  • Reconstitution:

    • Reconstitute the lyophilized peptide in a solvent with sufficient organic content to ensure solubility. A good starting point is 50% acetonitrile in water with 0.1% formic acid.

    • If solubility is still an issue, you can increase the acetonitrile percentage or add a small amount (5-10%) of dimethyl sulfoxide (B87167) (DMSO).

  • Vial Selection:

    • Use low-retention polypropylene vials to minimize adsorption of the hydrophobic peptide to the vial surface.[2]

  • Sample Concentration:

    • Prepare a stock solution of your peptide at a concentration of 1 mg/mL.

    • From the stock solution, create a working solution for injection by diluting it to the desired concentration (e.g., 1-10 µg/mL) using the mobile phase A of your LC method.

  • Centrifugation:

    • Before placing the vial in the autosampler, centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

LC-MS/MS Method for Analysis

This is a general LC-MS/MS method that can be adapted for your specific peptide and instrument.

  • Liquid Chromatography:

    • Column: C8 or C4 reverse-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 70% B

      • 45-50 min: 70% to 95% B

      • 50-55 min: 95% B (column wash)

      • 55-60 min: 95% to 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • Data-Dependent Acquisition (DDA):

      • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

      • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

      • Collision Energy: Use a stepped or ramped collision energy (e.g., 25-40 NCE) to obtain a good balance of precursor fragmentation and fragment ion diversity.

      • Dynamic Exclusion: Exclude previously fragmented precursor ions for a set time (e.g., 30 seconds) to allow for the selection of lower abundance precursors.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis reconstitution Reconstitution in 50% ACN / 0.1% FA vial Transfer to Low-Binding Vial reconstitution->vial centrifuge Centrifugation vial->centrifuge injection Injection centrifuge->injection separation C8/C4 RP-HPLC Separation injection->separation ionization ESI+ separation->ionization ms1 MS1 Scan ionization->ms1 dda Data-Dependent MS/MS (CID/HCD) ms1->dda interpretation Spectral Interpretation (b/y ions, neutral losses) dda->interpretation identification Peptide Identification interpretation->identification

Caption: Experimental workflow for the analysis of this compound modified peptides.

fragmentation_pathway cluster_cid Collision-Induced Dissociation (CID) precursor [Peptide + Linker + H]+ b_ions b-ions precursor->b_ions Peptide Backbone Fragmentation y_ions y-ions precursor->y_ions Peptide Backbone Fragmentation nl_tbuoh [M - tBuOH + H]+ precursor->nl_tbuoh Neutral Loss (74 Da) nl_isobutene [M - isobutene + H]+ precursor->nl_isobutene Neutral Loss (56 Da)

Caption: Predicted fragmentation pathways for a peptide with an this compound linker.

References

Validation & Comparative

A Head-to-Head Comparison of N-Boc- & Fmoc-8-Amino-Octanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is a critical decision that significantly impacts synthesis efficiency, peptide purity, and overall project success. This guide provides an objective comparison of N-Boc-8-amino-octanoic acid and Fmoc-8-amino-octanoic acid, two common linkers used in solid-phase peptide synthesis (SPPS), supported by established principles and generalized experimental data.

The fundamental difference between using this compound and Fmoc-8-amino-octanoic acid lies in the protecting group chemistry, which dictates the entire synthetic strategy. The Boc group is acid-labile, requiring strong acidic conditions for its removal, while the Fmoc group is base-labile, allowing for milder deprotection conditions.[1] This core difference influences the choice of solid support, side-chain protecting groups, and the final cleavage strategy, ultimately affecting the purity and yield of the synthesized peptide.

Chemical Strategies at a Glance: Boc vs. Fmoc

The Boc strategy, a more traditional approach, utilizes the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group. This protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA).[2] In contrast, the Fmoc strategy employs the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed by a base, commonly a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[3] The milder conditions of the Fmoc strategy have made it the more popular choice in modern peptide synthesis, especially for complex and sensitive peptides.[4]

Performance Comparison: N-Boc- vs. Fmoc-8-Amino-Octanoic Acid

ParameterThis compound StrategyFmoc-8-amino-octanoic acid Strategy
Nα-Protection Acid-labile (TFA)Base-labile (Piperidine)
Side-Chain Protection Typically Benzyl-based (strong acid labile)Typically tert-Butyl-based (acid labile)
Final Cleavage Harsh (e.g., HF, TFMSA)Mild (e.g., TFA cocktail)
Orthogonality PartialFully Orthogonal
Typical Crude Peptide Purity Good, but repeated acid exposure can lead to side reactions.Generally higher due to milder deprotection steps.[1]
Typical Overall Yield Can be lower for longer or complex peptides due to harsher conditions.Often higher, especially for long or aggregation-prone sequences.
Handling of Difficult Sequences Can be advantageous for hydrophobic peptides as the protonated N-terminus after deprotection can reduce aggregation.[5]Generally preferred for complex peptides and those with post-translational modifications.[4]
Automation Compatibility Less common in modern automated synthesizers.Standard for automated peptide synthesis.
Safety Considerations Requires handling of highly corrosive and hazardous acids like HF.[2]Avoids the use of strong acids for deprotection, considered safer.[5]

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase peptide synthesis using either this compound or Fmoc-8-amino-octanoic acid.

Protocol 1: Solid-Phase Peptide Synthesis with this compound

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Merrifield resin in dichloromethane (B109758) (DCM).

  • Prepare the cesium salt of the C-terminal Boc-amino acid.

  • Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.[6]

  • Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

2. Deprotection (Boc Removal):

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes (pre-wash), then drain.[6]

  • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[6]

  • Filter and wash the resin with DCM and isopropanol (B130326) (IPA).[6]

3. Neutralization:

  • Wash the peptide-resin with DCM.

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.[6]

  • Filter and wash the resin with DCM.[6]

4. Amino Acid Coupling:

  • Dissolve the incoming Boc-amino acid and a coupling reagent (e.g., HBTU) in DMF or a DCM/DMF mixture.

  • Add DIEA to activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[6]

  • Monitor reaction completion with a Kaiser test.

5. Final Cleavage and Deprotection:

  • Dry the peptide-resin.

  • Place the resin in a specialized HF cleavage apparatus with a scavenger (e.g., anisole).

  • Cool the vessel to 0°C and condense anhydrous HF into it.

  • Stir the mixture at 0°C for 1-2 hours.[6]

  • Evaporate the HF under vacuum and wash the peptide-resin mixture with cold diethyl ether to precipitate the crude peptide.

Protocol 2: Solid-Phase Peptide Synthesis with Fmoc-8-amino-octanoic acid

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Wang or Rink Amide resin in DMF for 1 hour.[7]

  • For Wang resin, dissolve the first Fmoc-amino acid (3-5 equivalents), HOBt/HATU (3-5 equivalents), and DIC/DIPEA in DMF/DCM and add to the resin.

  • For Rink Amide resin, first deprotect the resin with 20% piperidine in DMF. Then couple the first Fmoc-amino acid using an activating agent.

2. Deprotection (Fmoc Removal):

  • Wash the peptide-resin with DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[7]

  • Drain and repeat the treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

3. Amino Acid Coupling:

  • Dissolve the incoming Fmoc-amino acid (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt or HATU/HOAt) in DMF.[7]

  • Add a base (e.g., DIEA or NMM) to the mixture.

  • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

  • Monitor reaction completion with a Kaiser test.

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it.

  • Prepare a cleavage cocktail, typically containing TFA, a scavenger like triisopropylsilane (B1312306) (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the peptide-resin and let it react for 2-4 hours at room temperature.[8]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge and decant the ether to isolate the peptide.

Logical Workflow Diagrams

Boc_SPPS_Workflow Start Start with Resin Attach_AA Attach First Boc-Amino Acid Start->Attach_AA Deprotection Boc Deprotection (TFA) Attach_AA->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF) Wash->Final_Cleavage Final Cycle End Purified Peptide Final_Cleavage->End

Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Start Start with Resin Attach_AA Attach First Fmoc-Amino Acid Start->Attach_AA Deprotection Fmoc Deprotection (Piperidine) Attach_AA->Deprotection Coupling Couple Next Fmoc-Amino Acid Deprotection->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (TFA Cocktail) Wash->Final_Cleavage Final Cycle End Purified Peptide Final_Cleavage->End

Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion

The choice between this compound and Fmoc-8-amino-octanoic acid for peptide synthesis is fundamentally a choice between the Boc and Fmoc strategies. The Fmoc approach is now the most widely used method due to its milder deprotection conditions, which generally lead to higher purity and yield, especially for complex peptides.[4] It is also more amenable to automation and avoids the use of highly hazardous reagents like liquid HF.

However, the Boc strategy can still be advantageous in specific situations, such as in the synthesis of highly hydrophobic sequences where aggregation is a major concern.[5] The protonation of the N-terminus after Boc deprotection can help to disrupt intermolecular hydrogen bonding and improve solubility.

Ultimately, the selection of the protecting group for 8-amino-octanoic acid should be based on the specific requirements of the target peptide, the available equipment, and safety considerations. For most applications, particularly in a modern drug discovery setting, the Fmoc strategy offers a more robust and versatile platform for peptide synthesis.

References

The Crucial Role of Alkyl Chain Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The length of the alkyl chain linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their ability to induce the degradation of target proteins. This guide provides a comparative analysis of PROTACs with varying alkyl chain linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in the rational design of these novel therapeutics.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker, while once considered a passive component, is now recognized as a key player in optimizing PROTAC performance.[2][3] The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[4][5]

Impact of Alkyl Linker Length on PROTAC Efficacy: Quantitative Data

Systematic studies have demonstrated that there is often an optimal alkyl chain length for a given PROTAC system, with linkers that are too short or too long resulting in diminished degradation activity.[4][6] This phenomenon is often referred to as the "linker hook effect." A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4][]

Below are tables summarizing the performance of PROTACs with different alkyl chain linker lengths against various protein targets.

Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα in MCF7 breast cancer cells.[6][8] The PROTACs utilized an ERα ligand connected to a von Hippel-Lindau (VHL) E3 ligase ligand via alkyl linkers of varying lengths.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
Data from Cyrus et al.[6][8]

The data clearly indicates that a 16-atom linker provided the optimal length for both ERα degradation and inhibition of cell growth in this specific PROTAC series.[6][9]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research by Arvinas on TBK1-targeting PROTACs also highlighted the critical role of linker length.[3]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%
Data from Arvinas, as cited in a review by Troup et al.[3]

In this case, a 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being completely inactive.[3] A longer 29-atom linker showed a significant decrease in potency.

PI3K/mTOR Dual-Targeting PROTACs

A study on dual-targeting PROTACs for PI3K/mTOR also found that flexible alkyl chain linkers were superior in promoting the formation of the ternary complex.[10] One of the most potent compounds, GP262, utilized a C8 alkyl linker to connect a modified PI3K/mTOR inhibitor to the VHL ligand VH032.[10] In MDA-MB-231 cells, GP262 induced degradation with the following parameters:

Target ProteinDC50 (nM)Dmax (%)
p110α227.471.3%
p110γ42.2388.6%
mTOR45.474.9%
Data from a study on PI3K/mTOR dual-targeting PROTACs.[10]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein (e.g., ERα, TBK1) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3Ligase Recruits PROTAC_bound PROTAC E3Ligase_bound E3 Ligase PROTAC_bound->E3Ligase_bound TargetProtein_bound Target Protein TargetProtein_bound->PROTAC_bound Ubiquitin Ubiquitin (Ub) UbiquitinatedProtein Poly-ubiquitinated Target Protein Ubiquitin->UbiquitinatedProtein Poly-ubiquitination Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A 1. Cell Culture & Treatment (e.g., MCF7 cells treated with PROTACs) B 2. Cell Lysis (Prepare cell lysates) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF/nitrocellulose membrane) D->E F 6. Immunoblotting (Primary & secondary antibody incubation) E->F G 7. Signal Detection (Chemiluminescence imaging) F->G H 8. Data Analysis (Densitometry to quantify protein levels, calculate DC50 and Dmax) G->H

Caption: Western blot experimental workflow.

Linker_Efficacy_Relationship cluster_relationship Linker Length vs. PROTAC Efficacy cluster_outcomes Potential Outcomes cluster_results Resulting Efficacy Start Varying Alkyl Linker Length TooShort Too Short (Steric Hindrance) Start->TooShort Optimal Optimal Length (Productive Ternary Complex) Start->Optimal TooLong Too Long (Inefficient Proximity) Start->TooLong LowEfficacy1 Low Degradation Efficacy TooShort->LowEfficacy1 HighEfficacy High Degradation Efficacy (Low DC50, High Dmax) Optimal->HighEfficacy LowEfficacy2 Low Degradation Efficacy TooLong->LowEfficacy2

Caption: Relationship between linker length and efficacy.

Experimental Protocols

A standardized and rigorous experimental approach is essential for the accurate evaluation and comparison of PROTAC efficacy. The following is a detailed methodology for a Western blot assay to quantify PROTAC-induced protein degradation.

Protocol: Western Blot for PROTAC-Induced Degradation[1]

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., MCF7 for ERα) in appropriate media and conditions.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC compounds or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay kit, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation and SDS-PAGE:

  • Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.[1]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins based on their molecular weight.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

6. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as described above.

7. Signal Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

8. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the level of the target protein to a loading control (e.g., β-actin or GAPDH).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve by plotting the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Conclusion

The optimization of the alkyl chain linker is a critical step in the development of potent and effective PROTACs. The provided data and protocols offer a framework for the systematic evaluation of linker length to guide the rational design of next-generation protein degraders. Researchers should consider a comprehensive approach, exploring a range of linker lengths to identify the optimal configuration for their specific target protein and E3 ligase combination.

References

A Comparative Guide to HPLC and NMR for Purity Validation of Synthesized N-Boc-8-amino-octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized materials is a cornerstone of reliable and reproducible results. In the synthesis of peptide building blocks like N-Boc-8-amino-octanoic acid, accurate purity assessment is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity.

This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance, and discusses their respective strengths and limitations in the context of purity determination for this N-terminally protected amino acid.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

Reverse-Phase HPLC (RP-HPLC) is a widely used method for the purity analysis of Boc-protected amino acids.[1] The technique separates the target compound from its impurities based on differences in their polarity. A non-polar stationary phase is used in conjunction with a polar mobile phase. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time.

Experimental Protocol: RP-HPLC

A standard RP-HPLC method with UV detection is proposed for the routine purity assessment of this compound, based on established methods for similar compounds.[1][2]

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Chromatography data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acidifier like 0.1% TFA or 0.2% phosphoric acid.[2][3] The organic modifier concentration may need to be optimized to achieve a suitable retention time.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the synthesized this compound sample in the mobile phase at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm[1][3]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using the response factor of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[4][5] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

The following is a general protocol for determining the purity of this compound by ¹H-NMR using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard of certified purity (e.g., Maleic acid, 1,4-Dinitrobenzene, or another suitable standard that has signals that do not overlap with the analyte)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated).[6]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the this compound and the internal standard, respectively.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics and a hypothetical quantitative comparison of HPLC and qNMR for the purity validation of this compound.

Table 1: Performance Characteristics of HPLC and qNMR

FeatureHPLCqNMR
Principle Separation based on polaritySignal intensity proportional to the number of nuclei
Quantification Relative (Area %) or external standardAbsolute (with internal standard)
Reference Standard Requires analyte-specific reference standard for highest accuracyRequires a certified internal standard (not analyte-specific)
Sensitivity High (can detect trace impurities)Lower than HPLC
Specificity High for separation of structurally similar impuritiesHigh for structural confirmation
Sample Throughput Moderate (typically 15-30 min per sample)Slower (requires longer relaxation delays for accurate quantification)
Destructive YesNo

Table 2: Hypothetical Quantitative Purity Analysis of a Synthesized Batch of this compound

ParameterHPLC ResultqNMR Result
Purity (%) 98.7% (by area percent)98.5% (using maleic acid as internal standard)
Major Impurity Detected Unreacted 8-aminooctanoic acid (0.8%)Residual solvent (e.g., Ethyl Acetate, 0.5%)
Other Detected Impurities Minor unidentified peaks (total 0.5%)Water content (can be estimated)

Mandatory Visualizations

To better illustrate the workflow of these analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Synthesized This compound Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC Inject into HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Experimental workflow for HPLC purity validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh This compound Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire ¹H-NMR Spectrum NMR_Tube->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for qNMR purity validation.

Conclusion

Both HPLC and qNMR are powerful and complementary techniques for assessing the purity of synthesized this compound. HPLC excels in its high sensitivity and ability to separate closely related impurities, making it an ideal tool for impurity profiling.[1] On the other hand, qNMR offers the advantage of being a primary ratio method, providing a direct and highly accurate measure of purity without the need for an analyte-specific reference standard.[4] It is also invaluable for confirming the structure of the synthesized compound and identifying residual solvents.

For comprehensive quality control, a dual approach is often recommended. HPLC can be used for routine purity checks and to screen for unknown impurities, while qNMR can provide a highly accurate, absolute purity value and confirm the structural integrity of the material. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of the research or drug development process.

References

Spectroscopic comparison of N-Boc-8-amino-octanoic acid with its shorter and longer chain analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N-Boc-protected straight-chain amino acids of varying lengths. This guide provides a comparative analysis of N-Boc-8-amino-octanoic acid, N-Boc-6-amino-hexanoic acid, and N-Boc-10-amino-decanoic acid, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document aims to serve as a practical reference for the identification and characterization of these commonly used building blocks in peptide synthesis and medicinal chemistry. By presenting a side-by-side comparison of their spectroscopic data, this guide facilitates the differentiation of these homologous compounds and provides a baseline for quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-Boc-6-amino-hexanoic acid, this compound, and N-Boc-10-amino-decanoic acid.

¹H NMR Spectroscopy Data
Compound NameChemical FormulaMolecular Weight¹H NMR (DMSO-d6) δ (ppm)
N-Boc-6-amino-hexanoic acidC₁₁H₂₁NO₄231.292.85 (q, J=13.2, 6.8 Hz, 2H), 2.15 (t, J=7.2 Hz, 2H), 1.47-1.43 (m, 4H), 1.34 (s, 9H), 1.22-1.18 (m, 2H)[1]
This compoundC₁₃H₂₅NO₄259.34Data not fully available in search results.
N-Boc-10-amino-decanoic acidC₁₅H₂₉NO₄287.40Data not fully available in search results.
¹³C NMR Spectroscopy Data
Compound Name¹³C NMR Chemical Shifts (ppm)
N-Boc-6-amino-hexanoic acidData not fully available in search results.
This compoundData not fully available in search results.
N-Boc-10-amino-decanoic acidData not fully available in search results.
Mass Spectrometry Data
Compound NameMass Spectrum (m/z)
N-Boc-6-amino-hexanoic acid232 [M+H]⁺[1]
This compoundTop Peak: 57, 2nd Highest: 100, 3rd Highest: 41[2]
N-Boc-10-amino-decanoic acidData not fully available in search results.
Infrared (IR) Spectroscopy Data
Compound NameKey IR Absorptions (cm⁻¹)
N-Boc-6-amino-hexanoic acidData not fully available in search results.
This compoundData not fully available in search results.
N-Boc-10-amino-decanoic acidData not fully available in search results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-Boc protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the N-Boc protected amino acid is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A typical concentration is 5-10 mg/mL. The solution is then transferred to an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1 mg/mL). The solution may be further diluted before introduction into the mass spectrometer.

Data Acquisition: Electrospray ionization (ESI) is a common technique for these types of molecules. The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then analyzed by the mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of N-Boc protected amino acids.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample N-Boc Amino Acid Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_IR Prepare Solid Sample (ATR or KBr) Sample->Prepare_IR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve_NMR->NMR IR IR Spectroscopy Prepare_IR->IR MS Mass Spectrometry Dissolve_MS->MS Interpret_NMR Analyze Chemical Shifts, Coupling Constants, and Integration NMR->Interpret_NMR Interpret_IR Identify Functional Group Absorptions IR->Interpret_IR Interpret_MS Determine Molecular Weight and Fragmentation MS->Interpret_MS Structure_Confirmation Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation

References

A Comparative Guide to the Biological Activity of Peptides Functionalized with N-Boc-8-amino-octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of peptides is a critical strategy in drug discovery and development, aimed at enhancing their therapeutic properties such as biological activity, stability, and cellular uptake. The choice of linker used for modification can profoundly influence these characteristics. This guide provides an objective comparison of peptides functionalized with N-Boc-8-amino-octanoic acid, a medium-chain fatty acid linker, against other alternative linkers. The assessment is supported by experimental data and detailed methodologies to aid in the rational design of peptide-based therapeutics.

Impact of this compound Functionalization on Biological Activity

Functionalization with this compound introduces a lipophilic eight-carbon alkyl chain, which can significantly modulate the biological activity of a peptide. This modification can lead to enhanced membrane interactions, improved stability, and altered receptor binding affinities.

Enhanced Antimicrobial Efficacy

The introduction of an octanoic acid moiety has been shown to bolster the antimicrobial properties of peptides. This is attributed to the increased hydrophobicity which facilitates interaction with and disruption of bacterial cell membranes. A study on the antimicrobial peptide anoplin (B1578421) demonstrated that N-terminal acylation with fatty acids, including octanoic acid, enhanced its antimicrobial potency and helical content, which is crucial for its membrane-disrupting activity[1].

Modulation of Receptor Binding and In Vivo Activity

The length of the fatty acid chain is a critical determinant of a functionalized peptide's in vivo activity. A study on desmopressin (B549326) (DDAVP), a synthetic analogue of vasopressin, revealed a clear structure-activity relationship where the anti-diuretic activity was dependent on the chain length of the conjugated fatty acid[2]. While this study did not use 8-amino-octanoic acid specifically, it did show that a C10 fatty acid conjugate was the minimum length required for enhanced anti-diuretic activity, with the palmitic acid (C16) conjugate being the most potent[2]. This suggests that an eight-carbon chain would also contribute to enhanced in vivo efficacy.

Comparison with Alternative Linker Strategies

The selection of a linker for peptide modification is a crucial step in optimizing its therapeutic potential. Different linkers can impart distinct properties, such as flexibility, rigidity, or cleavability, which in turn affect the peptide's biological performance.

Linker TypeExample(s)Key CharacteristicsImpact on Peptide
Alkyl Chain (like 8-amino-octanoic acid) Octanoic acid, Decanoic acid, Palmitic acidIncreases lipophilicity and hydrophobicity.Enhances membrane interaction, can improve cellular uptake and in vivo half-life. Activity is often chain-length dependent[1][2].
Flexible Linkers Glycine-Serine (GS) repeats (e.g., GGGGS)Provides conformational flexibility, increases solubility.Can improve protein folding and stability, and enhance the accessibility of the peptide to its target[3][4].
Rigid Linkers Proline-rich sequences (e.g., (P)n), Helical linkers (e.g., (EAAAK)n)Maintains a fixed distance and orientation between the peptide and the conjugated molecule.Can prevent undesirable interactions between domains and preserve the peptide's native conformation[3][4].
Cleavable Linkers Disulfide bonds, enzyme-sensitive sequences (e.g., Val-Cit)Stable in circulation but are cleaved under specific physiological conditions (e.g., reducing environment, presence of specific enzymes).Enables controlled release of the active peptide at the target site, which can improve the therapeutic window and reduce off-target effects.

Quantitative Data Presentation

The following tables summarize quantitative data from studies assessing the impact of alkyl chain functionalization on peptide activity.

Table 1: Effect of Fatty Acid Chain Length on the In Vivo Anti-diuretic Activity of Desmopressin (DDAVP) Conjugates [2]

Fatty Acid Chain LengthConjugateRelative Anti-diuretic Activity (%)
C10DDAVP-C10150
C12DDAVP-C12200
C14DDAVP-C14250
C16DDAVP-C16 (Palmitic Acid)300
C18DDAVP-C18280
Activity is expressed relative to unconjugated DDAVP (100%).

Table 2: Comparison of Cellular Uptake Efficiency of Tripeptides Functionalized with Perfluoroalkyl (RF) and Alkyl (RH) Groups [5]

PeptideSide Chain LengthMean Fluorescence Intensity (Arbitrary Units)
AF647-RF-tripeptideC6F13~1200
AF647-RH-tripeptideC6H13~400
AF647-RF-tripeptideC8F17~1800
AF647-RH-tripeptideC8H17~600
Higher fluorescence intensity indicates greater cellular uptake.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: Solid-Phase Synthesis of Peptides Functionalized with this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating this compound at the N-terminus of a peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM. Repeat this cycle for each amino acid in the peptide sequence.

  • This compound Coupling: For the final coupling step, use this compound instead of an Fmoc-amino acid. Follow the same coupling procedure as in step 3.

  • Cleavage and Deprotection: After the final coupling and washing, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups and the Boc group from the linker.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC[6].

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a modified version for testing cationic antimicrobial peptides to minimize interference from assay components[7][8][9].

Materials:

  • Test peptide stock solution (in 0.01% acetic acid or sterile water)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: From a fresh agar (B569324) plate, inoculate a few colonies of the test bacterium into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB directly in the 96-well polypropylene plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. Include a positive control well (bacteria without peptide) and a negative control well (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Minimal Bactericidal Concentration (MBC) (Optional): To determine the MBC, plate 10-20 µL from the wells showing no visible growth onto nutrient agar plates. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation[7].

Protocol 3: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (IC50) of a functionalized peptide to its receptor, often a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [125I]-labeled peptide)

  • Unlabeled functionalized peptide (competitor)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed amount of cell membranes, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled functionalized peptide.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand, can be determined by non-linear regression analysis[10][11].

Visualizations

Signaling Pathway Diagram

Functionalized peptides often exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the cell surface. The diagram below illustrates a typical GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Functionalized Peptide GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the biological activity of a newly synthesized functionalized peptide.

Experimental_Workflow Synthesis Peptide Synthesis & Functionalization Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Binding_Assay Receptor Binding Assay (IC50 Determination) Characterization->Binding_Assay Cellular_Assay Cell-Based Functional Assay (e.g., GPCR activation, Antimicrobial) Characterization->Cellular_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Caption: General experimental workflow for the assessment of functionalized peptides.

References

Performance comparison of N-Boc-8-amino-octanoic acid in different bioconjugation techniques.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of success in the field of bioconjugation, profoundly influencing the stability, efficacy, and pharmacokinetic profile of complex biomolecules such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of N-Boc-8-amino-octanoic acid, a hydrophobic alkyl linker, with hydrophilic polyethylene (B3416737) glycol (PEG) linkers, supported by a compilation of experimental data and detailed methodologies.

Executive Summary

This compound serves as a foundational building block for creating bioconjugates with a defined, flexible spacer. Its C8 alkyl chain imparts a hydrophobic character, which can be advantageous for membrane interaction but may also lead to challenges with aggregation and solubility. In contrast, PEG linkers are renowned for their ability to enhance hydrophilicity, thereby improving the solubility and stability of the final conjugate, often enabling higher drug-to-antibody ratios (DARs) without inducing aggregation.[1][2] The choice between these linker types represents a critical decision in the design of bioconjugates, with significant implications for their therapeutic performance.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and performance metrics of this compound (representing a C8 alkyl linker) and common PEG-based linkers. It is important to note that this data is compiled from various studies, as direct head-to-head comparisons are limited in published literature.

Table 1: Physicochemical Properties of Linkers

PropertyThis compound (C8 Alkyl Linker)Boc-PEGn-acid (PEG Linker)Rationale & References
Hydrophilicity LowHighThe C8 alkyl chain is hydrophobic, while the repeating ethylene (B1197577) glycol units in PEG linkers impart high water solubility.[1][3]
Flexibility HighHighBoth alkyl chains and PEG chains offer significant conformational flexibility.[4]
Biocompatibility Generally GoodExcellentPEG is well-known for its low immunogenicity and toxicity.[1]
Susceptibility to Aggregation HigherLowerThe hydrophobicity of alkyl linkers can contribute to the aggregation of the final conjugate, especially with hydrophobic payloads. PEGylation mitigates this.[1][5]

Table 2: Performance Characteristics in Bioconjugation (Focus on ADCs)

Performance MetricThis compound (C8 Alkyl Linker)Boc-PEGn-acid (PEG Linker)Rationale & References
Achievable Drug-to-Antibody Ratio (DAR) Generally lower with hydrophobic payloadsGenerally higher and more consistentHydrophobic interactions can lead to aggregation and lower conjugation efficiency. The hydrophilicity of PEG linkers facilitates more efficient conjugation.[1][6]
In Vitro Cytotoxicity Can be highly potent, but may be limited by solubilityPotency can be modulated by PEG length; shorter PEGs often show higher potencyLonger PEG chains can sometimes introduce steric hindrance, potentially affecting binding affinity or cell permeability.[2][6]
In Vivo Pharmacokinetics (Plasma Half-life) ShorterLongerThe hydrophilic nature of PEG reduces non-specific interactions and clearance by the reticuloendothelial system, leading to a longer circulation time.[1][3]
In Vivo Efficacy Dependent on payload and targetGenerally improved due to better PK profileEnhanced plasma half-life can lead to greater tumor accumulation of the ADC.[2]
Off-Target Toxicity Potentially higher due to hydrophobicityGenerally lowerReduced non-specific uptake and aggregation associated with PEGylated ADCs can lead to a wider therapeutic window.[3]

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Monoclonal Antibody

This protocol describes a standard method for conjugating a carboxylated linker to the primary amines (lysine residues) of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS or MES buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions (e.g., 100 mM).

    • In a microcentrifuge tube, add the desired molar excess of this compound to the Conjugation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS over the linker.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of the antibody.

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated linker and other small molecules by size-exclusion chromatography or dialysis against PBS.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard assay (e.g., BCA or A280).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[7][8]

Mandatory Visualization

Bioconjugation_Workflow General Workflow for Amine-Reactive Bioconjugation cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Antibody-Linker Conjugate Activated_Linker->Conjugate Amide Bond Formation Antibody Antibody (with Lysine residues) Antibody->Conjugate Purification Purification (SEC / Dialysis) Conjugate->Purification Characterization Characterization (HIC / MS) Purification->Characterization

Caption: Workflow for EDC/NHS-mediated bioconjugation.

Linker_Comparison Logical Comparison of Linker Properties cluster_alkyl C8 Alkyl Linker cluster_peg PEG Linker Alkyl This compound Hydrophobicity Increased Hydrophobicity Alkyl->Hydrophobicity Aggregation Potential Aggregation Hydrophobicity->Aggregation Shorter_PK Shorter Half-life Hydrophobicity->Shorter_PK PEG Boc-PEGn-acid Hydrophilicity Increased Hydrophilicity PEG->Hydrophilicity Solubility Improved Solubility Hydrophilicity->Solubility Longer_PK Longer Half-life Hydrophilicity->Longer_PK Higher_DAR Higher DAR Possible Solubility->Higher_DAR

Caption: Impact of linker choice on bioconjugate properties.

References

A Comparative Guide to the Cross-Reactivity Assessment of Antibodies Raised Against Peptides with an N-Boc-8-amino-octanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of antibodies is paramount to the success of their investigations and therapeutic candidates. When antibodies are raised against peptides conjugated to linkers, such as N-Boc-8-amino-octanoic acid, a thorough assessment of cross-reactivity is crucial to ensure that the antibody binds to the intended target without eliciting off-target effects.[1][2][3] This guide provides a framework for evaluating the cross-reactivity of such antibodies, offering detailed experimental protocols, data presentation templates, and visual workflows to aid in this critical validation process.

The this compound linker is an alkane chain with a terminal carboxylic acid and a Boc-protected amino group.[4][5] The carboxylic acid can be reacted with primary amines to form a stable amide bond, while the Boc group can be removed under mild acidic conditions to reveal a free amine.[4][5] This linker is utilized in the synthesis of various bioconjugates, including PROTACs and antibody-drug conjugates (ADCs).[4][5][6]

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach employing several bioanalytical techniques is recommended to comprehensively assess antibody cross-reactivity. The following are key experimental protocols that can be adapted to evaluate antibodies raised against a peptide conjugated via an this compound linker.

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method ideal for initial screening of antibody binding and specificity.[7] A competitive ELISA format is particularly useful for determining the degree of cross-reactivity.[8]

  • Objective: To quantify the antibody's binding affinity to the target peptide-linker conjugate and assess its cross-reactivity with the unconjugated peptide, the linker alone, and other structurally similar molecules.

  • Methodology:

    • Coating: Coat separate wells of a 96-well microtiter plate with the target peptide-linker conjugate, the unconjugated peptide, the linker alone (conjugated to a carrier protein like BSA), and a negative control protein (e.g., BSA).

    • Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

    • Competition: In a separate plate, pre-incubate the antibody with increasing concentrations of the free peptide-linker conjugate, the unconjugated peptide, the free linker, or a control molecule.

    • Binding: Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate and incubate to allow for antibody binding.

    • Detection: Wash the plate to remove unbound antibodies. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody.

    • Substrate Addition: Add a chromogenic substrate for the enzyme. The intensity of the resulting color is inversely proportional to the amount of competitor-bound antibody.

    • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50) for each competitor. A lower IC50 indicates a higher binding affinity.

2. Western Blot

Western blotting can provide a qualitative assessment of antibody specificity against a mixture of proteins.[8]

  • Objective: To determine if the antibody recognizes the target peptide when it is part of a larger protein and to check for off-target binding to other proteins in a complex mixture.

  • Methodology:

    • Sample Preparation: Prepare protein lysates from cells or tissues that express the target protein (if applicable) and from control cells that do not.

    • Electrophoresis: Separate the proteins in the lysates by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking buffer.

    • Primary Antibody Incubation: Incubate the membrane with the antibody raised against the peptide-linker conjugate.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate enzyme-conjugated secondary antibody.

    • Detection: Add a chemiluminescent or colorimetric substrate and visualize the protein bands. The presence of a band at the expected molecular weight of the target protein indicates specific binding. The absence of other bands suggests a lack of cross-reactivity with other proteins in the lysate.

3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides quantitative data on the kinetics of antibody-antigen interactions, including association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

  • Objective: To obtain precise measurements of the antibody's binding affinity and kinetics to the peptide-linker conjugate, the unconjugated peptide, and the linker alone.

  • Methodology:

    • Chip Preparation: Immobilize the target peptide-linker conjugate, the unconjugated peptide, and the linker-carrier protein conjugate on different flow cells of an SPR sensor chip.

    • Analyte Injection: Flow a series of concentrations of the antibody over the sensor chip surface.

    • Data Acquisition: Monitor the change in the refractive index at the surface of the chip as the antibody binds to and dissociates from the immobilized ligands. This change is proportional to the mass of bound antibody.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values. A lower KD value indicates a higher binding affinity.

Data Presentation

Quantitative data from the cross-reactivity assessment should be summarized in clear and well-structured tables to facilitate comparison.

Table 1: Competitive ELISA Data

Competitor MoleculeIC50 (nM)Relative Cross-Reactivity (%)
Peptide-Linker Conjugate100
Unconjugated Peptide
Linker-BSA Conjugate
Control Molecule

Relative Cross-Reactivity (%) = (IC50 of Peptide-Linker Conjugate / IC50 of Competitor) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Ligandkon (1/Ms)koff (1/s)KD (M)
Peptide-Linker Conjugate
Unconjugated Peptide
Linker-BSA Conjugate
Control Protein (BSA)

Mandatory Visualizations

G cluster_screening Initial Screening cluster_confirmation Kinetic Analysis & Confirmation cluster_inputs Test Articles ELISA Competitive ELISA SPR Surface Plasmon Resonance (SPR) ELISA->SPR If binding confirmed WB_lysate Western Blot (Cell Lysate) WB_lysate->SPR TCR Tissue Cross-Reactivity (TCR) SPR->TCR If high affinity & specificity Ab Test Antibody Ab->ELISA Ab->WB_lysate Peptide_Linker Peptide-Linker Conjugate Peptide_Linker->ELISA Peptide Unconjugated Peptide Peptide->ELISA Linker Linker-Carrier Conjugate Linker->ELISA

Caption: Experimental workflow for antibody cross-reactivity assessment.

G cluster_antibody Antibody Raised Against Peptide-Linker cluster_targets Potential Binding Targets Ab Antibody On_Target On-Target (Peptide-Linker) Ab->On_Target Desired Binding Off_Target_Peptide Off-Target (Unconjugated Peptide) Ab->Off_Target_Peptide Potential Cross-Reactivity Off_Target_Linker Off-Target (Linker) Ab->Off_Target_Linker Potential Cross-Reactivity Off_Target_Homolog Off-Target (Structurally Similar Protein) Ab->Off_Target_Homolog Potential Cross-Reactivity No_Binding No Binding (Irrelevant Protein) Ab->No_Binding Desired Non-Binding

Caption: Potential antibody binding scenarios and cross-reactivity.

Alternatives and Mitigation Strategies

Should significant cross-reactivity with the this compound linker be observed, several alternative strategies can be considered:

  • Alternative Linker Chemistries: A variety of other linkers are available for bioconjugation, including polyethylene (B3416737) glycol (PEG) linkers, cleavable linkers (e.g., valine-citrulline), and non-cleavable linkers.[6][9] The choice of an alternative linker will depend on the specific application. For instance, in ADC development, cleavable linkers are often designed to be stable in circulation and release the payload only after internalization into the target cell.[9]

  • Immunogen Design: The design of the immunogen can be modified to minimize the immune response against the linker. This could involve changing the site of conjugation on the peptide or using a less immunogenic carrier protein.

  • Antibody Selection: During the antibody screening process, counter-screening against the linker alone can help to identify and eliminate clones that exhibit high linker-specific binding. For polyclonal antibodies, which have a higher likelihood of cross-reactivity due to recognizing multiple epitopes, switching to a monoclonal antibody that recognizes a single epitope may be beneficial.[10]

  • Sequence Homology Analysis: Before beginning experimental work, a bioinformatic approach can be valuable. Using tools like NCBI-BLAST to compare the immunogen sequence against databases of other proteins can help predict potential cross-reactivity.[10][11] A sequence homology of over 75% is a strong indicator of potential cross-reactivity.[10]

By implementing a rigorous cross-reactivity assessment plan as outlined in this guide, researchers can ensure the quality and reliability of their antibody-based tools and therapeutics, ultimately leading to more reproducible and translatable scientific findings.

References

A Comparative Guide to Confirming the Successful Incorporation of N-Boc-8-amino-octanoic Acid into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of non-natural amino acids, such as N-Boc-8-amino-octanoic acid, is a critical step in the synthesis of modified peptides for various therapeutic and research applications. This guide provides a comparative overview of the analytical techniques used to verify this incorporation, offering experimental data and detailed protocols to assist researchers in their peptide development workflows.

Introduction to this compound and Its Alternatives

This compound is an aliphatic linker frequently used to introduce spacing or to attach other molecules, such as fluorescent dyes or drug conjugates, to a peptide. Its octanoic acid backbone provides a flexible spacer, while the N-terminal Boc protecting group allows for controlled, site-specific incorporation during solid-phase peptide synthesis (SPPS).

Several alternatives to this compound are available, each offering different physicochemical properties. A comparison with common alternatives is presented below.

FeatureThis compoundN-Boc-6-aminohexanoic acid (6-Ahx)N-Boc-4-aminobutyric acid (GABA)N-Boc-polyethylene glycol (PEG) linker
Structure Boc-NH-(CH₂)₇-COOHBoc-NH-(CH₂)₅-COOHBoc-NH-(CH₂)₃-COOHBoc-NH-(CH₂CH₂O)n-COOH
Flexibility HighModerateLowerVery High
Hydrophobicity HighModerateLowerHydrophilic
Common Use Long, flexible spacerShorter, flexible spacerShort, more rigid spacerHydrophilic spacer, improves solubility

Confirming Incorporation: A Multi-faceted Approach

Confirmation of the successful incorporation of this compound into a peptide sequence relies on a combination of analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass spectrometry is a powerful tool for confirming the molecular weight of the final peptide. The incorporation of this compound will result in a predictable mass shift.

Data Presentation: Expected Mass Shifts

Analytical TechniqueExpected Outcome
MALDI-TOF MS A single peak corresponding to the calculated molecular weight of the peptide with the incorporated this compound.
ESI-MS A series of multiply charged ions that can be deconvoluted to confirm the correct molecular weight.
MS/MS (Tandem MS) Fragmentation pattern consistent with the peptide sequence, including the this compound moiety.

Quantitative Data for this compound Incorporation

ParameterValue
Molecular Formula of this compound C₁₃H₂₅NO₄[1]
Molecular Weight of this compound 259.34 g/mol [1][2]
Mass of Incorporated Residue (after condensation) 241.34 Da (259.34 - 18.02 for H₂O)

Experimental Protocol: MALDI-TOF MS Analysis

  • Sample Preparation :

    • Dissolve the purified peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water) to a final concentration of 1-10 pmol/µL.

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides < 3000 Da) in the same solvent.

  • Spotting :

    • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.

    • Spot 1 µL of the peptide solution onto the dried matrix spot.

    • Alternatively, mix the peptide and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the target plate.

  • Data Acquisition :

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

  • Data Analysis :

    • Analyze the spectrum to identify the peak corresponding to the [M+H]⁺ ion of the modified peptide.

    • Compare the observed molecular weight with the calculated molecular weight.

NMR spectroscopy provides detailed structural information, confirming the presence of the this compound moiety and its attachment to the correct position in the peptide sequence.

Data Presentation: Expected NMR Signals

While specific chemical shifts can vary depending on the solvent and the surrounding amino acid residues, the following table provides an approximation of the expected signals for the this compound moiety within a peptide.

NucleusMoietyExpected Chemical Shift (ppm)
¹H Boc group (C(CH₃)₃)~1.4 (singlet, 9H)
Methylene protons (-CH₂-)1.2-1.6 (multiplets), 2.2 (t, α-CH₂), 3.1 (q, ε-CH₂)
¹³C Boc group (C(CH₃)₃)~28.5
Boc group (C(CH₃)₃)~80.0
Methylene carbons (-CH₂-)25-40
Carbonyl (Boc)~156
Carbonyl (Octanoic acid)~174

Experimental Protocol: 2D NMR Analysis (COSY, TOCSY, HSQC)

  • Sample Preparation :

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a small amount of a reference standard (e.g., DSS or TMS).

  • Data Acquisition :

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire 2D NMR spectra:

      • COSY (Correlation Spectroscopy) : To identify scalar-coupled protons within the same spin system (i.e., adjacent protons in the this compound chain).

      • TOCSY (Total Correlation Spectroscopy) : To identify all protons within a spin system, which is useful for assigning the entire this compound residue.

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons, confirming the carbon backbone of the incorporated amino acid.

  • Data Analysis :

    • Process and analyze the 2D spectra to assign the proton and carbon signals of the this compound moiety.

    • Use NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between the protons of the this compound and adjacent amino acid residues in the peptide sequence, confirming its position.

Workflow for Confirmation of Incorporation

The following diagram illustrates the general workflow for synthesizing and confirming the incorporation of this compound into a peptide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_confirmation Confirmation of Incorporation cluster_analysis Data Analysis cluster_result Result synthesis Solid-Phase Peptide Synthesis (SPPS) with this compound cleavage Cleavage and Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification ms Mass Spectrometry (MALDI-TOF or ESI-MS) purification->ms Molecular Weight Verification nmr NMR Spectroscopy (1D and 2D) purification->nmr Structural Confirmation ms_analysis Compare Observed vs. Calculated Mass ms->ms_analysis nmr_analysis Assign Signals and Confirm Connectivity nmr->nmr_analysis success Successful Incorporation Confirmed ms_analysis->success nmr_analysis->success

Experimental workflow for confirming the incorporation of this compound.

Conclusion

The successful incorporation of this compound into a peptide sequence can be confidently confirmed through a combination of mass spectrometry and NMR spectroscopy. Mass spectrometry provides a rapid and accurate determination of the peptide's molecular weight, while NMR spectroscopy offers detailed structural information, confirming the identity and placement of the non-natural amino acid. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can ensure the integrity of their synthesized peptides, a crucial step in the development of novel peptide-based therapeutics and research tools.

References

Benchmarking the Flexibility of N-Boc-8-amino-octanoic Acid Against Other Flexible Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of a linker is a critical determinant in the design of potent and effective bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's flexibility, length, and chemical nature significantly influence the spatial orientation and interaction of the conjugated moieties, thereby impacting biological activity and pharmacokinetic properties. This guide provides an objective comparison of N-Boc-8-amino-octanoic acid, a commonly employed alkyl chain-based linker, against other classes of flexible linkers. The information presented herein is supported by a summary of experimental data and detailed protocols for key validation experiments.

Introduction to Flexible Linkers

Flexible linkers are integral components in the design of complex biomolecules, providing the necessary spatial separation and conformational freedom for different functional domains to act optimally.[1][2] this compound is a bifunctional molecule featuring a protected amine (Boc group) and a carboxylic acid, connected by an eight-carbon alkyl chain.[3][4][5] This linear alkyl chain imparts significant flexibility, making it a popular choice in the synthesis of PROTACs and other bioconjugates.[3][6] Alternatives to simple alkyl chains include polyethylene (B3416737) glycol (PEG) linkers and peptide-based linkers, each possessing distinct physicochemical properties.[7][8]

Comparison of Flexible Linker Properties

Linker TypeRepresentative Example(s)Key Physicochemical PropertiesImpact on Biological Activity
Alkyl Chain This compound Hydrophobic, high conformational freedom. Flexibility is dependent on chain length.Can facilitate efficient ternary complex formation in PROTACs. The hydrophobicity might influence solubility and cell permeability.
Polyethylene Glycol (PEG) Short-chain PEGs (e.g., PEG4)Hydrophilic, flexible, and can improve solubility and pharmacokinetic profiles.[7]The hydrophilicity can enhance the solubility of the entire conjugate. The flexibility and length can be tuned by varying the number of ethylene (B1197577) glycol units.
Peptide-based Glycine-Serine (GS) repeats (e.g., (GGS)n)Can be designed to have varying degrees of flexibility and solubility based on amino acid composition. Glycine provides high flexibility.[1][2]Can be engineered to be cleavable by specific proteases. The sequence can be optimized to achieve desired spatial separation and orientation of the conjugated molecules.[1]

Note: The optimal linker is target- and system-dependent, and empirical testing is often required to identify the best performer for a specific application.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) for Measuring Linker Flexibility

FRET is a powerful technique to measure the distance between two fluorophores, and thus can be used to assess the end-to-end distance and conformational distribution of a linker.

Methodology:

  • Probe Design and Synthesis:

    • Synthesize the linker of interest (e.g., the deprotected form of this compound) with a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP) at one terminus and an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP) at the other.

    • Synthesize control constructs with only the donor or only the acceptor fluorophore.

  • Sample Preparation:

    • Purify the fluorescently labeled linkers.

    • Prepare solutions of the labeled linkers in a suitable buffer (e.g., PBS).

  • Spectroscopic Measurements:

    • Measure the fluorescence emission spectrum of the donor-only sample by exciting at the donor's excitation wavelength.

    • Measure the fluorescence emission spectrum of the acceptor-only sample by exciting at the donor's excitation wavelength to determine direct acceptor excitation.

    • Measure the fluorescence emission spectrum of the donor-acceptor sample by exciting at the donor's excitation wavelength.

  • Data Analysis:

    • Correct the FRET signal for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency (E) using the following formula:

      • E = 1 - (IDA / ID)

      • Where IDA is the integrated fluorescence intensity of the donor in the presence of the acceptor, and ID is the integrated fluorescence intensity of the donor in the absence of the acceptor.

    • The FRET efficiency can be related to the distance (r) between the donor and acceptor using the Förster equation:

      • E = 1 / (1 + (r/R₀)⁶)

      • Where R₀ is the Förster distance, the distance at which the FRET efficiency is 50%.

NMR Spectroscopy for Determining Linker Conformation and Dynamics

NMR spectroscopy can provide atomic-level information about the conformation and flexibility of a linker in solution.

Methodology:

  • Sample Preparation:

    • Synthesize the linker of interest. Isotopic labeling (e.g., with ¹³C and ¹⁵N) may be required for more complex analyses.

    • Dissolve the linker in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D ¹H NMR: Provides information about the chemical environment of the protons in the linker.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign resonances to specific positions in the linker.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional conformation of the linker.

    • Relaxation Experiments (T1, T2, and heteronuclear NOE): Measure the relaxation rates of nuclear spins, which are sensitive to molecular motion on different timescales. These experiments can quantify the flexibility of different parts of the linker.

  • Data Analysis:

    • Assign the NMR resonances to specific atoms in the linker.

    • Analyze the NOESY data to generate distance restraints.

    • Use the relaxation data to determine order parameters (S²), which provide a measure of the motional restriction of different parts of the linker. An S² value of 1 indicates a completely rigid structure, while a value of 0 indicates unrestricted motion.

    • Use the experimental restraints in molecular modeling programs to generate an ensemble of structures representing the conformational space of the linker in solution.

Western Blot for Assessing PROTAC-Mediated Protein Degradation

This protocol is used to evaluate the functional consequence of linker flexibility on the efficacy of a PROTAC in degrading its target protein.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target protein of interest.

    • Treat the cells with varying concentrations of the PROTACs synthesized with different linkers (e.g., this compound-based, PEG-based, etc.) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the loading control band.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values for each PROTAC to compare the efficacy of the different linkers.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->E3 Activated Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for Linker Comparison start Start: Synthesize PROTACs with This compound, PEG, and Peptide Linkers treatment Cell Treatment with Varying PROTAC Concentrations start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot Analysis lysis->western quantification Densitometry and Data Analysis western->quantification comparison Compare DC50 and Dmax Values to Determine Optimal Linker quantification->comparison end End: Identify Most Effective Flexible Linker comparison->end

Caption: Experimental workflow for comparing flexible linkers.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Bioconjugate Linkers, with Reference to N-Boc-8-amino-octanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Its stability in systemic circulation is paramount to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo stability of common linker classes, with a special focus on linkers derived from N-Boc-8-amino-octanoic acid, a frequently used building block in PROTAC synthesis.

While direct comparative stability data for linkers derived solely from this compound in the context of ADCs is not extensively published, their stability can be inferred from their chemical structure—an aliphatic alkyl chain connected via amide bonds. Such linkers are generally considered to be a form of non-cleavable linker.

Classification of Linkers

Linkers are broadly categorized into two main types: cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release their payload upon encountering specific triggers within the target cell or tumor microenvironment.[1] Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), pH sensitivity (e.g., hydrazones), or response to the intracellular redox environment (e.g., disulfide linkers).[1]

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and a single amino acid residue.[4][5] This class of linkers generally exhibits higher plasma stability.[4] Linkers derived from this compound, forming stable amide bonds, fall into this category.

G cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme-Sensitive (e.g., Val-Cit) Enzyme-Sensitive (e.g., Val-Cit) pH-Sensitive (e.g., Hydrazone) pH-Sensitive (e.g., Hydrazone) Redox-Sensitive (e.g., Disulfide) Redox-Sensitive (e.g., Disulfide) Alkyl (e.g., from Octanoic Acid) Alkyl (e.g., from Octanoic Acid) Thioether (e.g., SMCC) Thioether (e.g., SMCC) Linker Types Linker Types Linker Types->Cleavable Linkers Linker Types->Non-Cleavable Linkers Cleavable Linkers->Enzyme-Sensitive (e.g., Val-Cit) Cleavable Linkers->pH-Sensitive (e.g., Hydrazone) Cleavable Linkers->Redox-Sensitive (e.g., Disulfide) Non-Cleavable Linkers->Alkyl (e.g., from Octanoic Acid) Non-Cleavable Linkers->Thioether (e.g., SMCC)

Figure 1: Classification of common bioconjugate linkers.
Comparative Stability Data

The stability of a linker is a critical parameter that influences the therapeutic index of a bioconjugate. Premature drug release can cause systemic toxicity, while a linker that is too stable might not efficiently release its payload at the target site.[1]

In Vitro Stability

In vitro stability is typically assessed by incubating the conjugate in plasma from various species (e.g., human, mouse, rat) and monitoring the amount of released payload or the change in the drug-to-antibody ratio (DAR) over time.[1][3]

Linker TypeCleavage MechanismIn Vitro Stability (Plasma)Key Considerations
This compound derivative (inferred) Non-cleavable (Amide bond)Expected to be high (t½ > 7 days)Stability is attributed to the robustness of the amide bond.
Valine-Citrulline (Val-Cit)Enzymatic (Cathepsin B)Stable in human plasma; less stable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[1][6]Species differences in plasma enzymes can significantly impact stability.[1]
HydrazonepH-sensitiveLess stable at acidic pH, can show instability in circulation (t½ ≈ 36-48 hours).[7]Stability can be a concern, potentially leading to premature drug release.[7]
DisulfideRedox-sensitiveStability varies based on steric hindrance around the disulfide bond. Less hindered linkers can be unstable.Susceptible to exchange with serum proteins like albumin.[8]
Thioether (e.g., SMCC)Non-cleavableGenerally high plasma stability.[4]Considered a very stable non-cleavable linker option.[4]
OHPAS (Aryl Sulfate)Enzymatic (Sulfatase)Stable in both mouse and human plasma.[1][6]A newer generation cleavable linker with improved plasma stability.[6]

In Vivo Stability

In vivo stability is evaluated through pharmacokinetic (PK) studies in animal models.[2][9] These studies measure the concentration of the intact conjugate, total antibody, and free payload in circulation over time.[2]

Linker TypeIn Vivo Stability ProfileKey Findings
This compound derivative (inferred) Expected to have a long half-life, with clearance primarily driven by the antibody.The stable amide bonds and alkyl chain are not expected to be readily metabolized.
Valine-Citrulline (Val-Cit)Shows good stability and efficacy in humans, but faster clearance and instability in rodents.[6]Highlights the importance of selecting appropriate animal models for preclinical studies.
HydrazoneCan exhibit faster clearance due to premature drug release.Often requires payloads of moderate cytotoxicity to manage off-target effects.[7]
DisulfideClearance rate is inversely proportional to the steric hindrance of the disulfide bond.[10]More hindered linkers lead to slower clearance and improved stability.[10]
Thioether (e.g., SMCC)Demonstrates high stability, leading to a longer half-life of the intact ADC.[10]A benchmark for non-cleavable linker stability in vivo.

Experimental Protocols

In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo stability of a linker in the circulatory system.[1]

  • Preparation: The antibody-drug conjugate (ADC) is incubated in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C. A buffer control is run in parallel to assess the inherent chemical stability of the ADC.[1]

  • Time Points: Aliquots are collected at multiple time points, typically over a seven-day period (e.g., Day 0, 1, 3, 5, 7).[1]

  • Sample Processing: The ADC is isolated from the plasma using affinity capture methods, such as Protein A or G magnetic beads.[1][11]

  • Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage and payload loss.[1] Alternatively, the plasma supernatant can be analyzed to quantify the amount of released payload.[3]

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A ADC in Plasma B Incubate at 37°C A->B 1 mg/mL C Collect Aliquots (Days 0, 1, 3, 5, 7) B->C D Affinity Capture (Protein A/G) C->D E LC-MS Analysis D->E F Determine DAR & Payload Release E->F

Figure 2: General workflow for an in vitro plasma stability assay.

In Vivo Stability Assessment (Pharmacokinetics)

Pharmacokinetic studies are essential for understanding the in vivo behavior and stability of a bioconjugate.[2][9]

  • Administration: The conjugate is administered to an appropriate animal model (e.g., mice, rats) typically via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Sample Analysis: The concentrations of three key analytes are measured in the plasma:

    • Total Antibody: Measured by ELISA, this determines the concentration of the antibody regardless of whether it is conjugated.

    • Intact Conjugate: Also measured by ELISA, this quantifies the antibody that still has the payload attached.

    • Free Payload: Measured by a highly sensitive method like LC-MS/MS, this determines the amount of payload that has been prematurely released into circulation.

  • Data Analysis: The pharmacokinetic profiles of these three analytes are plotted over time to determine the half-life, clearance, and overall stability of the conjugate in vivo.[2]

Conclusion

The choice of linker is a critical decision in the design of bioconjugates like ADCs and PROTACs. Linkers derived from this compound are expected to form highly stable, non-cleavable linkages due to the formation of robust amide bonds. This high stability is advantageous in minimizing off-target toxicity by preventing premature payload release. However, the efficacy of conjugates with non-cleavable linkers is dependent on efficient internalization and lysosomal degradation of the entire complex. In contrast, cleavable linkers offer more diverse mechanisms for payload release but can present challenges with plasma stability, particularly with species-specific differences in enzymatic activity. A thorough evaluation of both in vitro and in vivo stability is therefore essential to select the optimal linker for a given therapeutic application.

References

Safety Operating Guide

Proper Disposal of N-Boc-8-amino-octanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of N-Boc-8-amino-octanoic acid (CAS No: 30100-16-4), ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

This compound is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand Protection: Wear chemical-impermeable gloves.[5]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[3][4][6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4][6]

  • Body Protection: Wear suitable protective clothing.[5]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 30100-16-4[1][7][8]
Molecular Formula C13H25NO4[1][7][8]
Molecular Weight 259.34 g/mol [8]
Melting Point 56-59°C[1]
Boiling Point 406.0 ± 28.0°C at 760 mmHg[1]
Appearance Solid, White amorphous powder[1][7]
Storage Temperature Room temperature or 0-8°C[1][7][8]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of this compound.

Materials:

  • Appropriate PPE (see Section I)

  • Sealable, labeled waste container

  • Scoop or shovel

  • Broom and dustpan or equivalent

  • Approved waste disposal plant/facility information

Procedure:

  • Initial Assessment:

    • Ensure the work area is well-ventilated.[3][4][6]

    • Confirm that eyewash stations and safety showers are in close proximity to the workstation.[3][4]

  • Handling and Collection of Waste:

    • For unused product, do not attempt to dispose of it in the sink or general trash.

    • For spills, avoid dust formation.[5]

    • Carefully sweep up and shovel the solid material into a suitable, closed container for disposal.[3][6]

  • Container Management:

    • Use a designated and clearly labeled waste container.

    • Ensure the container is kept tightly closed and stored in a well-ventilated place.[3][6]

    • Store the waste container in a locked-up area if required by institutional protocols.[3][6]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[3][4][6]

    • Contaminated packaging should be disposed of as unused product.[6]

    • Follow all applicable local, state, and federal regulations for chemical waste disposal.

  • Decontamination:

    • Wash hands and any exposed skin thoroughly after handling.[3][6]

    • Take off contaminated clothing and wash it before reuse.[3][6]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Assess Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is it a spill? ppe->spill collect_spill Step 2a: Sweep solid into a sealable, labeled container spill->collect_spill Yes collect_unused Step 2b: Place original container into a labeled waste container spill->collect_unused No (Unused Product) storage Step 3: Store waste container in a well-ventilated, secure area collect_spill->storage collect_unused->storage dispose Step 4: Arrange for pickup by approved chemical waste disposal service storage->dispose decontaminate Step 5: Decontaminate work area and wash hands dispose->decontaminate end End of Procedure decontaminate->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N-Boc-8-amino-octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed procedural information for the use of N-Boc-8-amino-octanoic acid, ensuring the safety of researchers and the integrity of their work.

For laboratory professionals engaged in drug development and scientific research, a comprehensive understanding of chemical handling is paramount. This document outlines the necessary personal protective equipment (PPE), operational workflows, and disposal plans for this compound, a compound utilized in peptide synthesis and as a PROTAC linker.[1][2] By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.

Physicochemical and Safety Data

A clear understanding of the compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C13H25NO4[1][2]
Molecular Weight 259.34 g/mol [1][3]
Melting Point 56-59°C
Boiling Point 406.0 ± 28.0°C at 760 mmHg
Appearance White amorphous powder / Solid[2]
Purity ≥ 97%[2]

Operational Plan: Personal Protective Equipment (PPE)

While this compound is not classified as acutely toxic, it can cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, a multi-layered PPE approach is essential to ensure researcher safety.

Primary Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Ensemble
  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a splash risk.

  • Hand Protection: Chemical-resistant gloves are required. Given the nature of the compound, nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene should be considered.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider disposable coveralls.[6][7]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Experimental Workflow and Handling

A systematic workflow is critical to maintaining safety and procedural consistency. The following diagram illustrates the key steps for handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_dispose_solid->cleanup_dispose_liquid cleanup_remove_ppe Doff PPE cleanup_dispose_liquid->cleanup_remove_ppe

Figure 1. Workflow for Handling this compound.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Solid Waste
  • Collection: Collect waste this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled waste container.[8] The label should include the chemical name and be marked as "non-hazardous waste for chemical disposal."

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: The collected solid waste should be disposed of through the institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.[9] Do not dispose of solid chemical waste in the regular trash.[10]

Liquid Waste
  • Neutralization: As this compound is an acidic compound, any aqueous solutions should be neutralized to a pH between 6 and 9 before disposal, if permitted by local regulations.[8]

  • Collection: Collect all liquid waste containing the compound in a sealed and properly labeled container.

  • Disposal: Liquid waste should be disposed of according to institutional and local regulations, typically through the EHS office. Do not pour chemical waste down the drain unless explicitly permitted for non-hazardous, neutralized solutions by your institution.[10]

Empty Containers
  • Decontamination: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Disposal: Once decontaminated, deface the original label and dispose of the container in the regular trash or recycling, as per institutional guidelines.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-8-amino-octanoic acid
Reactant of Route 2
Reactant of Route 2
N-Boc-8-amino-octanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.